2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
Description
BenchChem offers high-quality 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2.ClH/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14;/h1-3H,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBLSUYADFBFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655087 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171628-53-7 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core mechanism of action of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Moving beyond its established role as a synthetic intermediate, we delve into its intrinsic biological activities, focusing on its interactions with key physiological targets. This document is structured to provide not just a description of its function, but a causal understanding rooted in its chemical properties and supported by experimental evidence.
Introduction: Unveiling the Bioactive Potential
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a specialized chemical entity primarily recognized for its utility in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a benzamidine core substituted with a chloro and a trifluoromethyl group, hints at a significant, inherent biological activity. The benzamidine moiety is a well-established pharmacophore known for its ability to act as a reversible competitive inhibitor of serine proteases.[2] The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance lipophilicity, which can improve a molecule's ability to cross cellular membranes and interact with the hydrophobic pockets of target enzymes.[1] This guide will explore the confluence of these structural features to elucidate the mechanism of action of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride as a serine protease inhibitor.
Table 1: Physicochemical Properties of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₇Cl₂F₃N₂ | [3] |
| Molecular Weight | 259.06 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and polar organic solvents | |
| Storage | Store at 2-8°C, protected from light and moisture |
The Core Mechanism: Competitive Inhibition of Serine Proteases
The primary mechanism of action of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is its function as a competitive inhibitor of trypsin-like serine proteases. This class of enzymes, which includes trypsin, thrombin, and plasmin, plays a crucial role in a multitude of physiological and pathophysiological processes, such as digestion, blood coagulation, fibrinolysis, and inflammation.
The Role of the Benzamidine Moiety
The positively charged amidinium group of the benzamidine core is the key to its inhibitory activity. It acts as a mimic of the guanidinium group of arginine and the protonated amino group of lysine, which are the natural substrates for trypsin-like serine proteases. This structural mimicry allows the benzamidine moiety to bind to the S1 specificity pocket of the enzyme's active site, a deep, negatively charged cleft that accommodates the side chains of arginine and lysine residues. By occupying the active site, 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride prevents the binding and subsequent cleavage of the natural substrates, thus inhibiting the enzyme's catalytic activity.[2]
The Influence of the Chloro and Trifluoromethyl Substituents
The chloro and trifluoromethyl groups on the phenyl ring significantly modulate the inhibitory potency and selectivity of the benzamidine core.
-
Hydrophobicity and Binding Affinity: Quantitative Structure-Activity Relationship (QSAR) studies of substituted benzamidines have demonstrated that the hydrophobicity of the substituents plays a critical role in their binding to serine proteases.[2] The trifluoromethyl group, in particular, is highly lipophilic and can engage in favorable hydrophobic interactions with non-polar residues lining the entrance of the S1 pocket, thereby increasing the overall binding affinity of the inhibitor.
-
Electronic Effects: The electron-withdrawing nature of both the chloro and trifluoromethyl groups can influence the pKa of the amidinium group and the electronic distribution of the aromatic ring. These electronic modifications can affect the strength of the ionic and hydrogen bonding interactions within the active site, further fine-tuning the inhibitory activity.[2]
Predicted Signaling Pathway of Serine Protease Inhibition
The inhibition of serine proteases by 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride can interrupt various signaling cascades. The following diagram illustrates a generalized pathway of competitive inhibition.
Caption: Competitive inhibition of a serine protease by 2-Chloro-5-trifluoromethyl-benzamidine.
Experimental Protocols for Assessing Inhibitory Activity
To empirically determine the mechanism of action and inhibitory potency of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, a serine protease inhibition assay is essential. The following provides a detailed methodology for a typical in vitro trypsin inhibition assay.
Materials and Reagents
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate
-
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (inhibitor)
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: Step-by-step workflow for a trypsin inhibition assay.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in Tris-HCl buffer to obtain a range of concentrations.
-
Prepare a working solution of bovine trypsin in Tris-HCl buffer.
-
Prepare a working solution of the substrate BAPNA in Tris-HCl buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the appropriate volume of Tris-HCl buffer.
-
Add the serially diluted inhibitor solutions to the respective wells.
-
Include control wells containing only buffer and DMSO (for the uninhibited reaction) and wells with buffer and inhibitor but no enzyme (for background correction).
-
Add the trypsin solution to all wells except the background controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the BAPNA solution to all wells.
-
Immediately place the microplate in a reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes). The cleavage of BAPNA by trypsin releases p-nitroaniline, which absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its Michaelis-Menten constant (Km) for the enzyme.
-
Therapeutic Potential and Future Directions
The ability of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride to inhibit serine proteases suggests its potential as a lead compound for the development of therapeutics for a variety of diseases where these enzymes are dysregulated. These include:
-
Thrombosis: Inhibition of thrombin could be beneficial in preventing and treating blood clots.
-
Inflammation: Targeting proteases involved in inflammatory cascades could offer novel anti-inflammatory therapies.
-
Cancer: Certain serine proteases are implicated in tumor growth, invasion, and metastasis, making them attractive targets for anticancer drug development.
-
Infectious Diseases: Some pathogens utilize serine proteases for their replication and pathogenesis.[4]
Future research should focus on a comprehensive evaluation of the inhibitory profile of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride against a broad panel of serine proteases to determine its selectivity. Further studies should also explore its efficacy and safety in cellular and animal models of relevant diseases. The insights gained from such investigations will be crucial in unlocking the full therapeutic potential of this and related substituted benzamidines.
References
-
Inhibition of four human serine proteases by substituted benzamidines - PubMed. [Link]
-
Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC - NIH. [Link]
Sources
- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A-010-2026: A Technical Guide to 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride for Pharmaceutical Development
Abstract
This guide provides an in-depth technical overview of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, a key intermediate in modern pharmaceutical synthesis. Its strategic importance stems from the presence of both a reactive benzamidine group and a lipophilicity-enhancing trifluoromethyl moiety, making it a valuable building block for designing targeted therapeutic agents.[1] This document details the compound's physicochemical properties, outlines a robust synthesis pathway with mechanistic insights, presents a practical case study of its application in Active Pharmaceutical Ingredient (API) manufacturing, specifies a validated analytical method for quality control, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a comprehensive understanding of this versatile intermediate.
Introduction & Strategic Significance
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride belongs to the aryl amidine class of compounds.[2] Amidines are recognized for their role as bioisosteres of carboxylic acids and their ability to participate in hydrogen bonding, making them crucial pharmacophores in drug design. The true value of this specific intermediate, however, lies in its unique trifunctional substitution pattern on the benzene ring.
-
The Amidine Group: As a strong basic group, it readily forms salts and can act as a key interaction point with biological targets like serine proteases.[2]
-
The Trifluoromethyl (-CF3) Group: This group is a cornerstone of modern medicinal chemistry. Its high electronegativity and lipophilicity can dramatically improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1][3]
-
The Chlorine Atom: The chloro-substituent offers an additional site for synthetic modification, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the creation of diverse molecular libraries from a single, advanced intermediate.[3]
This combination of features makes 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride a highly sought-after precursor in the synthesis of APIs for various therapeutic areas, including anticoagulants, anticonvulsants, and serotonin receptor modulators.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and formulation. The key properties of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride are summarized below.
Diagram 1: Chemical Structure of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride
A 2D representation of the hydrochloride salt.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride | N/A |
| CAS Number | 1171628-53-7 | [5] |
| Molecular Formula | C₈H₇Cl₄F₃N₂ | N/A |
| Molecular Weight | 261.02 g/mol (hydrochloride salt) | N/A |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water, methanol | [2] |
Note: Some properties are inferred from related structures and common knowledge of hydrochloride salts.
Synthesis and Mechanistic Considerations
The industrial synthesis of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a multi-step process designed for efficiency and purity. A common and logical pathway begins with 2-chloro-5-(trifluoromethyl)benzonitrile. The key transformation is the conversion of the nitrile group to an amidine.
Causality in Synthesis Design: The Pinner reaction is a classic and reliable method for this transformation. The choice of anhydrous conditions is critical. Water's presence would lead to the hydrolysis of the intermediate imidate ester, resulting in the formation of an undesired benzamide byproduct and significantly reducing the yield of the target benzamidine. The use of a low-boiling-point alcohol like ethanol facilitates its removal post-reaction. The final step involves ammonolysis, where ammonia displaces the ethoxy group to form the stable amidine, which is then isolated as its hydrochloride salt for improved stability and handling.
Diagram 2: Synthesis Workflow via Pinner Reaction
Sources
Spectroscopic Characterization of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecular structure and purity of this important synthetic intermediate.
Introduction
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a key building block in the synthesis of various pharmacologically active compounds. Its structural integrity is paramount for the successful development of novel therapeutics. Spectroscopic techniques provide a powerful and non-destructive means to verify the chemical structure and purity of this compound. This guide will delve into the predicted and expected spectroscopic data, offering a rationale for the anticipated spectral features based on the molecule's unique combination of functional groups: a substituted aromatic ring, a benzamidine moiety, a trifluoromethyl group, and a chloro substituent.
Molecular Structure and Spectroscopic Correlation
The chemical structure of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. The following diagram illustrates the molecular structure and the key functional groups that will be analyzed.
Methodological & Application
Application Note: A General Protocol for Characterizing the Enzyme Kinetics of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride with a Model Serine Protease
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for characterizing the inhibitory potential of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Lacking a specific, published protocol for this compound, we leverage its core benzamidine structure—a known pharmacophore for serine protease inhibition—to establish a robust kinetic assay.[1][2] This guide details the use of bovine trypsin as a model serine protease and Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate.[3][4] The protocol outlines methods for determining the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of action (MoA) of the inhibitor.
Scientific Principle & Rationale
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride belongs to the benzamidine class of compounds.[5][6] Benzamidines are well-established as reversible, competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1][7][8] They act by mimicking the arginine side chain of natural substrates, allowing them to bind to the enzyme's active site.[2][9]
This protocol employs a colorimetric assay to measure enzyme activity. The model enzyme, trypsin, catalyzes the hydrolysis of the synthetic substrate BAPNA.[3][10] This reaction cleaves the bond between arginine and p-nitroaniline, releasing the yellow chromophore p-nitroaniline.[10][11] The rate of p-nitroaniline formation, which is directly proportional to enzyme activity, can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm.[12][13]
By measuring the reaction rate in the presence of varying concentrations of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, we can quantify its inhibitory effect. Subsequent experiments involving varied substrate concentrations allow for the determination of the inhibition mechanism via Lineweaver-Burk plot analysis.[14][15]
Materials and Reagents
| Reagent | Recommended Source (Example) | Purpose |
| 2-Chloro-5-trifluoromethyl-benzamidine HCl | Various Chemical Suppliers | Test Inhibitor |
| Trypsin (from bovine pancreas) | Sigma-Aldrich (e.g., T8003) | Model Serine Protease |
| Nα-Benzoyl-L-arginine 4-nitroanilide HCl (BAPNA) | Sigma-Aldrich (e.g., B4875) | Chromogenic Substrate |
| Tris-HCl | Standard Laboratory Supplier | Buffering Agent |
| Calcium Chloride (CaCl2) | Standard Laboratory Supplier | Trypsin Stabilizer |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich (e.g., D2650) | Inhibitor/Substrate Solvent |
| Hydrochloric Acid (HCl) | Standard Laboratory Supplier | pH Adjustment |
| Acetic Acid | Standard Laboratory Supplier | Stop Solution (Optional) |
| 96-well flat-bottom microplates | Standard Laboratory Supplier | Assay Vessel |
| Spectrophotometric microplate reader | e.g., BioTek, Molecular Devices | Data Acquisition |
Reagent Preparation
Causality Behind Choices:
-
Buffer: A Tris buffer at pH 8.0 is used because it is near the optimal pH for trypsin activity and provides stable buffering capacity.[16] CaCl2 is included as it is known to stabilize trypsin and enhance its catalytic activity.
-
Solvents: DMSO is used to dissolve the inhibitor and BAPNA substrate due to their limited aqueous solubility.[10] It is crucial to keep the final DMSO concentration in the assay low (typically ≤1-2%) to avoid significant effects on enzyme activity.
-
Fresh Preparation: Key reagents like trypsin and BAPNA solutions should be prepared fresh to ensure maximum activity and prevent degradation.[17][18]
3.1 Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
Dissolve 6.05 g of Tris base in 800 mL of deionized water.
-
Dissolve 2.94 g of CaCl2 dihydrate in the same solution.
-
Adjust the pH to 8.0 using concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Filter and store at 4°C.
3.2 Inhibitor Stock Solution (10 mM)
-
Calculate the required mass of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (MW = 257.04 g/mol for the free base, adjust for hydrochloride salt).
-
Dissolve the compound in 100% anhydrous DMSO to make a 10 mM stock solution.
-
Store in small aliquots at -20°C.
3.3 Trypsin Stock Solution (1 mg/mL)
-
Prepare a solution of 1 mM HCl in deionized water.
-
Dissolve 10 mg of bovine trypsin in 10 mL of cold 1 mM HCl.
-
Prepare this solution fresh before each experiment. Do not vortex; mix by gentle inversion. Store on ice.[19]
3.4 BAPNA Substrate Stock Solution (20 mM)
-
Dissolve 8.7 mg of BAPNA in 1 mL of 100% anhydrous DMSO. Gentle heating (up to 65°C) may be required for full dissolution.[10][18]
-
Store protected from light at -20°C. A solution in DMSO is typically stable for about one week.[10]
Experimental Workflow
The characterization is a two-stage process. First, the IC50 is determined to find the potency range of the inhibitor. Second, a more detailed kinetic study is performed to elucidate the mechanism of inhibition and the true inhibition constant, Ki.
Caption: Overall workflow for inhibitor characterization.
Protocol 1: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It provides a measure of inhibitor potency but is dependent on experimental conditions.[20]
5.1 Assay Setup (96-well plate)
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). Then, create intermediate dilutions in Assay Buffer.
-
Plate Layout: Design the plate to include controls and inhibitor concentrations in triplicate.
-
Blank: 100 µL Assay Buffer (no enzyme, no substrate added initially).
-
100% Activity Control (No Inhibitor): 50 µL Assay Buffer + 50 µL Assay Buffer containing 2% DMSO (inhibitor vehicle).
-
Inhibitor Wells: 50 µL Assay Buffer + 50 µL of each inhibitor dilution.
-
-
Add Enzyme: Add 50 µL of a working solution of trypsin (e.g., 2 µg/mL in Assay Buffer) to all wells except the Blank. The total volume is now 150 µL.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 50 µL of a BAPNA working solution (e.g., 0.5 mM in Assay Buffer) to all wells, bringing the final volume to 200 µL.
5.2 Data Acquisition
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.
5.3 Data Analysis
-
For each well, calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).
-
Subtract the average rate of the Blank from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate of 100% Activity Control)) * 100
-
Plot % Inhibition vs. the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Mechanism of Action (MoA) & Ki Determination
The inhibition constant (Ki) is a true measure of an inhibitor's binding affinity and is independent of substrate concentration.[21][22] Determining the MoA requires measuring enzyme kinetics at multiple substrate concentrations in the presence of a fixed inhibitor concentration.[23]
Caption: Simplified models of enzyme inhibition mechanisms.
6.1 Assay Setup
-
This experiment involves creating multiple Michaelis-Menten curves, each at a different, fixed inhibitor concentration.
-
Choose 3-4 inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, set up a series of wells with varying concentrations of the BAPNA substrate (e.g., from 0.1x Km to 10x Km). The Michaelis constant (Km) for trypsin with BAPNA should be determined beforehand in a separate experiment under the same assay conditions.
-
Follow the same pre-incubation and reaction initiation steps as in the IC50 assay.
6.2 Data Acquisition and Initial Analysis
-
Measure the kinetic rates (V₀) for every combination of substrate and inhibitor concentration.
-
For each fixed inhibitor concentration, plot V₀ vs. [Substrate] to generate a set of Michaelis-Menten curves.
6.3 Lineweaver-Burk Plot Analysis
-
The Lineweaver-Burk plot is a double reciprocal plot that linearizes the Michaelis-Menten equation: 1/V₀ = (Km/Vmax)(1/[S]) + 1/Vmax.[14][24]
-
Transform your data by calculating 1/V₀ and 1/[S] for all data points.
-
Plot 1/V₀ (y-axis) vs. 1/[S] (x-axis). You will obtain a series of lines, one for each inhibitor concentration.
-
Interpret the Plot:
| Inhibition Type | Vmax | Km | Lineweaver-Burk Plot |
| No Inhibitor | Vmax | Km | Baseline |
| Competitive | Unchanged | Increases | Lines intersect at y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
6.4 Calculating the Inhibition Constant (Ki) The method for calculating Ki depends on the mechanism of inhibition identified. For competitive inhibition, the Cheng-Prusoff equation is commonly used.[21][25][26]
-
Cheng-Prusoff Equation (for competitive inhibitors): Ki = IC50 / (1 + ([S] / Km)) Where [S] is the substrate concentration used in the IC50 experiment and Km is the Michaelis constant of the substrate.[27][28]
For other inhibition types, Ki can be determined from replots of the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.
Self-Validating Systems & Trustworthiness
To ensure the reliability and trustworthiness of the results, the following controls must be integrated into every experiment:
-
No-Enzyme Control (Blank): Measures the rate of non-enzymatic substrate hydrolysis. This value is subtracted from all other readings.
-
No-Inhibitor Control (100% Activity): Represents the maximum rate of reaction under the given conditions. It serves as the baseline for calculating percent inhibition.
-
Solvent Control: The no-inhibitor control must contain the same final concentration of DMSO as the inhibitor wells to account for any effects of the solvent on enzyme activity.
-
Replicates: All experimental conditions (controls and inhibitor concentrations) should be performed in triplicate to assess the variability of the data and calculate standard deviations.
-
Linear Range: Ensure that the reaction rates are calculated from the initial, linear phase of the reaction progress curve. Substrate depletion or product inhibition can cause the rate to slow over time, leading to inaccurate measurements.[15]
References
-
Wikipedia. (2023). Benzamidine. Retrieved from [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7. Retrieved from [Link]
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ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved from [Link]
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Masuda, H., et al. (1981). A simple and specific determination of trypsin in human duodenal juice. Clinica Chimica Acta, 112(3), 265-72. Retrieved from [Link]
-
Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
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Sampaio, C. A., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(7), 845-8. Retrieved from [Link]
-
Selwyn, M. J. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 207(3), 631-3. Retrieved from [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
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Leff, P. (1995). The determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 33(4), 205-13. Retrieved from [Link]
-
ResearchGate. (n.d.). Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Information. Retrieved from [Link]
-
YouTube. (2011). Lineweaver Burk plot data analysis. Retrieved from [Link]
-
ResearchGate. (2024). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Retrieved from [Link]
-
YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]
-
Wang, Y., et al. (2015). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. Molecules, 20(7), 12656-71. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Vasconcelos, C. L., et al. (2004). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα-Benzoyl-arginine-p-nitroanilide. Journal of Chemical Education, 81(9), 1339. Retrieved from [Link]
-
Biology LibreTexts. (2025). Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
-
Biochemical Journal. (1982). A quick method for the determination of inhibition constants. Retrieved from [Link]
-
YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). The Equations of Enzyme Kinetics. Retrieved from [Link]
-
CORE. (n.d.). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Retrieved from [Link]
-
Pearson+. (2022). Lineweaver-Burk Plot Explained. Retrieved from [Link]
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Synthetic Strategies for Novel Heterocyclic Inhibitors from 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride
Introduction
In the landscape of modern drug discovery and agrochemical development, the strategic design and synthesis of novel small molecules with high therapeutic or biological activity are paramount. The starting material, 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, represents a highly valuable and versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds.[1] The presence of both a reactive amidine functionality and a trifluoromethyl group imparts unique properties to the parent molecule and its derivatives. The trifluoromethyl group is well-known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a privileged moiety in medicinal chemistry.[1] This application note provides detailed synthetic routes and protocols for the preparation of novel pyrimidine, 1,2,4-triazole, and imidazole-based inhibitors starting from 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. These heterocyclic scaffolds are frequently found in compounds targeting a wide array of biological targets, including kinases, proteases, and various receptors, and have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.
This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for the synthesis of these important classes of molecules.
Strategic Overview: From Benzamidine to Bioactive Heterocycles
The synthetic utility of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride lies in the nucleophilic character of the amidine group, which readily participates in cyclocondensation reactions with various electrophilic partners. This allows for the efficient construction of a variety of heterocyclic ring systems. The general strategy involves the reaction of the benzamidine with bifunctional electrophiles, leading to the formation of stable, aromatic heterocyclic cores.
Figure 1: General synthetic strategies from the starting material.
I. Synthesis of Substituted Pyrimidine Derivatives
Substituted pyrimidines are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates for the treatment of cancer, infectious diseases, and inflammatory disorders.[2] Their mechanism of action often involves the inhibition of key enzymes such as kinases. The synthesis of 2-aryl-4,6-disubstituted pyrimidines can be readily achieved through the cyclocondensation of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride with 1,3-dicarbonyl compounds.
Protocol 1: Synthesis of 2-(2-chloro-5-(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine
This protocol details the reaction with acetylacetone.
Figure 2: Workflow for pyrimidine synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Chloro-5-trifluoromethyl-benzamidine HCl | 259.06 | 10.0 | 2.59 g |
| Acetylacetone (2,4-pentanedione) | 100.12 | 11.0 | 1.10 g (1.12 mL) |
| Sodium Ethoxide (21% in Ethanol) | 68.05 | 22.0 | ~7.0 mL |
| Absolute Ethanol | 46.07 | - | 50 mL |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (2.59 g, 10.0 mmol) and absolute ethanol (30 mL).
-
Stir the mixture at room temperature until the solid is partially dissolved.
-
Add acetylacetone (1.12 mL, 11.0 mmol) to the suspension.
-
Slowly add sodium ethoxide solution (21% in ethanol, ~7.0 mL, 22.0 mmol) to the reaction mixture. The mixture will become a clear solution and then a precipitate may form.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][4]
Expected Yield and Characterization:
-
Yield: 70-85%
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (d, J = 2.1 Hz, 1H, Ar-H), 7.80 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.15 (s, 1H, pyrimidine-H), 2.60 (s, 6H, 2 x CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5, 164.2, 162.8, 134.5, 131.8 (q, J = 33.3 Hz), 131.2, 129.5, 126.4 (q, J = 3.8 Hz), 123.6 (q, J = 272.8 Hz), 118.2, 24.5.
-
MS (ESI+): m/z 301.1 [M+H]⁺.
II. Synthesis of Substituted 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocycles with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[5] A common synthetic route to 3,5-disubstituted-1,2,4-triazoles involves the reaction of a benzamidine with an acyl hydrazide, followed by cyclization.[6]
Protocol 2: Synthesis of 3-(2-chloro-5-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazole
This protocol details the reaction with benzoyl hydrazide.
Figure 3: Workflow for 1,2,4-triazole synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Chloro-5-trifluoromethyl-benzamidine HCl | 259.06 | 10.0 | 2.59 g |
| Benzoyl Hydrazide | 136.15 | 10.0 | 1.36 g |
| Poly(ethylene glycol) (PEG-400) | ~400 | - | 15 mL |
Step-by-Step Protocol:
-
In a 50 mL round-bottom flask, combine 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (2.59 g, 10.0 mmol), benzoyl hydrazide (1.36 g, 10.0 mmol), and PEG-400 (15 mL).
-
Heat the mixture with stirring in an oil bath at 150-160 °C for 3-5 hours.
-
Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:1 v/v).
-
After completion, cool the reaction mixture to about 80 °C and pour it into 100 mL of cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes in an ice bath.
-
Collect the solid by vacuum filtration, wash thoroughly with water (3 x 20 mL), and air-dry.
-
Purify the crude product by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.
Expected Yield and Characterization:
-
Yield: 65-80%
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 14.5 (br s, 1H, NH), 8.30 (d, J = 2.0 Hz, 1H, Ar-H), 8.15-8.10 (m, 2H, Ar-H), 8.05 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H), 7.90 (d, J = 8.5 Hz, 1H, Ar-H), 7.65-7.55 (m, 3H, Ar-H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 156.8, 155.2, 134.1, 132.0 (q, J = 33.0 Hz), 131.5, 130.8, 129.2, 128.9, 127.0, 126.7 (q, J = 3.9 Hz), 123.4 (q, J = 273.1 Hz).
-
MS (ESI+): m/z 338.1 [M+H]⁺.
III. Synthesis of Substituted Imidazole Derivatives
Imidazole-containing compounds are prevalent in pharmaceuticals and natural products, exhibiting a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory effects.[7][8] A straightforward method for the synthesis of 2,4-disubstituted imidazoles is the condensation of a benzamidine with an α-haloketone.[9][10]
Protocol 3: Synthesis of 2-(2-chloro-5-(trifluoromethyl)phenyl)-4-phenyl-1H-imidazole
This protocol details the reaction with 2-bromoacetophenone (phenacyl bromide).
Figure 4: Workflow for imidazole synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Chloro-5-trifluoromethyl-benzamidine HCl | 259.06 | 10.0 | 2.59 g |
| 2-Bromoacetophenone (Phenacyl bromide) | 199.05 | 10.0 | 1.99 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 3.45 g |
| Tetrahydrofuran (THF) | 72.11 | - | 40 mL |
| Water | 18.02 | - | 10 mL |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask, add 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (2.59 g, 10.0 mmol), potassium carbonate (3.45 g, 25.0 mmol), THF (40 mL), and water (10 mL).
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add 2-bromoacetophenone (1.99 g, 10.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 70 °C) for 8-12 hours.
-
Monitor the reaction by TLC (e.g., ethyl acetate/hexane, 1:1 v/v).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.[3]
Expected Yield and Characterization:
-
Yield: 60-75%
-
Appearance: Pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.5 (br s, 1H, NH), 8.10 (d, J = 2.2 Hz, 1H, Ar-H), 7.90-7.85 (m, 2H, Ar-H), 7.75 (dd, J = 8.6, 2.2 Hz, 1H, Ar-H), 7.60 (d, J = 8.6 Hz, 1H, Ar-H), 7.55 (s, 1H, imidazole-H), 7.45-7.35 (m, 2H, Ar-H), 7.30-7.25 (m, 1H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 148.5, 145.2, 134.8, 134.2, 131.5 (q, J = 33.1 Hz), 130.9, 129.8, 128.8, 128.3, 126.2 (q, J = 3.7 Hz), 125.8, 123.8 (q, J = 272.9 Hz), 115.5.
-
MS (ESI+): m/z 337.1 [M+H]⁺.
Conclusion
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a readily accessible and highly versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for the preparation of substituted pyrimidines, 1,2,4-triazoles, and imidazoles. These synthetic routes offer a solid foundation for the development of novel inhibitors and bioactive molecules for further investigation in drug discovery and development programs. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the value of this building block in combinatorial and medicinal chemistry efforts.
References
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Waelchli, R., et al. (2006). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 16(1), 108-112. [Link]
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Chem-Impex. (n.d.). 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
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ResearchGate. (2025). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Retrieved from [Link]
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Maschke, M., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 956579. [Link]
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National Center for Biotechnology Information. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. PubMed Central. [Link]
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Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]
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Parab, R. H., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation. [Link]
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Barbuceanu, S. F., et al. (2012). New Heterocyclic Compounds from 1,2,4-Triazole and 1,3,4-Thiadiazole Class Bearing Diphenylsulfone Moieties. Synthesis, Characterization and Antimicrobial Activity Evaluation. European Journal of Medicinal Chemistry, 55, 467-74. [Link]
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Lazzari, C., et al. (2020). Osimertinib in the treatment of non-small-cell lung cancer. Future Oncology, 16(14), 899-911. [Link]
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YouTube. (2023). Silica gel column preparation and compound purification. [Link]
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National Center for Biotechnology Information. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]
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ResearchGate. (2013). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PubMed Central. [Link]
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ResearchGate. (n.d.). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Retrieved from [Link]
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MDPI. (2022). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
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ResearchGate. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Retrieved from [Link]
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Application Notes and Protocols for the Quantification of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
Introduction
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a critical intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] Its unique chemical structure, featuring a trifluoromethyl group, enhances lipophilicity, a desirable trait in drug development.[1] Accurate and precise quantification of this compound is paramount during research, development, and quality control to ensure the safety, efficacy, and consistency of the final products.
This document provides detailed application notes and protocols for the quantification of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. These methods are designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2] A reversed-phase HPLC method is proposed here, as it is well-suited for the separation of moderately polar compounds like benzamidine derivatives.[3]
Principle of the Method
Reversed-phase HPLC separates analytes based on their hydrophobic interactions with the stationary phase. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. Analytes with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later than less hydrophobic analytes. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
Caption: HPLC analysis workflow from sample preparation to quantification.
Protocol
1.3.1. Materials and Reagents
-
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer)
-
Syringe filters (0.45 µm, PTFE or nylon)
1.3.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
1.3.3. Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm (or λmax determined by UV scan) |
1.3.4. Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
1.3.5. Sample Preparation
-
Accurately weigh a sample containing an appropriate amount of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
-
Dissolve the sample in a known volume of the diluent (50:50 acetonitrile/water) to achieve a theoretical concentration within the calibration range.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
1.3.6. System Suitability
Before sample analysis, inject a working standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
1.3.7. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Perform a linear regression analysis. The concentration of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in the samples can be determined using the equation of the line.
Method Validation
To ensure the reliability of the analytical method, it must be validated according to ICH guidelines.[4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (diluent) and a placebo (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a known amount of the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. Recoveries between 98.0% and 102.0% are generally considered acceptable.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The RSD should be ≤ 2.0%.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique for the quantification of compounds that absorb ultraviolet or visible light.[6] It is particularly useful for the analysis of pure substances or simple mixtures where there is no significant spectral overlap from other components.[7]
Principle of the Method
This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at its wavelength of maximum absorbance (λmax), its concentration can be determined.
Experimental Workflow
The following diagram outlines the workflow for UV-Vis spectrophotometric analysis.
Caption: UV-Vis spectrophotometry workflow for quantification.
Protocol
2.3.1. Materials and Reagents
-
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride reference standard (Purity ≥ 98%)
-
Methanol (spectroscopic grade) or other suitable solvent
2.3.2. Instrumentation
-
UV-Vis spectrophotometer with a matched pair of 1 cm quartz cuvettes.
2.3.3. Determination of λmax
-
Prepare a dilute solution of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in the chosen solvent (e.g., 10 µg/mL in methanol).
-
Scan the solution from 400 nm to 200 nm against a solvent blank.
-
The wavelength at which maximum absorbance occurs is the λmax. For benzamidine derivatives, this is typically in the range of 220-240 nm.[8]
2.3.4. Standard Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to obtain concentrations that give absorbances in the linear range (typically 0.1 to 1.0).
2.3.5. Sample Preparation
-
Accurately weigh a sample and dissolve it in a known volume of the solvent to achieve a theoretical concentration within the calibration range.
-
Ensure complete dissolution, sonicating if necessary.
2.3.6. Measurement
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of each working standard and the sample solutions.
2.3.7. Data Analysis
Construct a calibration curve by plotting the absorbance versus the concentration of the working standards. The concentration of the analyte in the sample can be calculated from the linear regression equation of the calibration curve.
Conclusion
The HPLC-UV and UV-Vis spectrophotometric methods detailed in these application notes provide reliable and robust approaches for the quantification of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. The choice of method will depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired level of sensitivity and specificity. Proper method validation is crucial to ensure the generation of accurate and precise data in a regulated environment.
References
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Rocci, M. L., Jr., & Jusko, W. J. (1983). A reversed-phase high-performance liquid chromatographic method for the determination of benzydamine hydrochloride and its impurities. PubMed, 12(3), 269-274. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic profile on HiTrap™ Benzamidine Sepharose 4 Fast Flow.... Retrieved from [Link]
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SpectraBase. (n.d.). Benzamidine HCl. Retrieved from [Link]
-
SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Retrieved from [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]
-
Cytiva. (n.d.). HiTrap™ Benzamidine FF (High Sub) columns. Retrieved from [Link]
-
ResearchGate. (2025). Benzidine photodegradation: A mass spectrometry and UV spectroscopy combined study. Retrieved from [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Biovanix. (n.d.). Benzamidine Affinity Chromatography Media. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed. (2022). Application of Different UV Spectrophotometric Methods for Quantitative Analysis of Acotiamide and Esomeprazole. Retrieved from [Link]
-
LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
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Chemsrc. (2025). 2-Chloro-Benzamidine. Retrieved from [Link]
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PubChem. (n.d.). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]
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application of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in material science
An Application and Protocol Guide to 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in Material Science
This guide provides an in-depth exploration of the potential applications of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in the field of material science. While this compound is well-established as a versatile intermediate in pharmaceutical and agrochemical research, its unique molecular architecture suggests significant, yet largely unexplored, potential in the development of advanced materials.[1] This document aims to bridge that gap by presenting scientifically grounded, hypothetical applications and detailed experimental protocols for researchers, scientists, and professionals in drug development and material science.
The core of this guide is built on the principle of chemical causality—understanding how the distinct features of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride can be leveraged to create materials with enhanced properties. The trifluoromethyl (-CF3) group is known for its ability to increase thermal stability, chemical resistance, and lipophilicity, while also influencing the electronic properties of a molecule.[2][3] The benzamidine group, on the other hand, offers a reactive handle for polymerization and surface functionalization.[4][5] By combining these attributes, we can logically deduce a range of applications, from high-performance polymers to functionalized surfaces for biomedical devices.
Part 1: Physicochemical Properties and Rationale for Use in Material Science
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a substituted aromatic compound with the key functional groups highlighted below.
Key Molecular Features and Their Implications in Material Science
| Feature | Chemical Moiety | Potential Impact on Material Properties | Supporting Rationale |
| Thermal & Chemical Stability | Trifluoromethyl (-CF3) group | Enhances thermal stability, oxidative resistance, and chemical inertness in polymers and coatings.[3] | The high electronegativity and bond strength of C-F bonds contribute to overall molecular stability.[6] |
| Hydrophobicity & Lipophilicity | Trifluoromethyl (-CF3) group | Can be used to create hydrophobic and oleophobic surfaces, leading to anti-fouling or self-cleaning materials.[6] | The -CF3 group is known to increase the lipophilicity of molecules.[1] |
| Reactivity & Polymerizability | Benzamidine group | The amine and imine functionalities can act as nucleophiles in polymerization reactions (e.g., to form polyamides or polyimines) or for grafting onto surfaces.[4][5] | Benzamidine and its derivatives are known to participate in various organic reactions.[7] |
| Electronic Properties | Trifluoromethyl (-CF3) group | The strong electron-withdrawing nature of the -CF3 group can modify the electronic landscape of a polymer, potentially for applications in organic electronics or as a dielectric material.[2] | Aromatic compounds with trifluoromethyl groups are prevalent in advanced organic materials.[2] |
| Biocompatibility & Bio-interactivity | Benzamidine group | Benzamidine is a known inhibitor of serine proteases like thrombin. Surfaces functionalized with this moiety could exhibit anti-thrombogenic properties.[8] | Benzamidine derivatives have been used to functionalize polymer coatings for biomedical applications.[5] |
Part 2: Hypothetical Applications and Experimental Protocols
This section details three potential applications of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in material science. Each application is accompanied by a detailed, step-by-step protocol. These protocols are designed to be self-validating, with clear causality behind each experimental choice.
Application 1: Synthesis of a High-Performance Polyamide
Objective: To synthesize a novel polyamide incorporating 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride to enhance thermal stability and chemical resistance.
Rationale: The benzamidine moiety can be hydrolyzed to a carboxylic acid and an amine, or it can be directly reacted under specific conditions. For this protocol, we will consider the di-amine functionality of the benzamidine group for reaction with a diacyl chloride in a classic condensation polymerization. The incorporation of the trifluoromethyl group is expected to increase the glass transition temperature (Tg) and thermal degradation temperature of the resulting polyamide.
Experimental Protocol: Polyamide Synthesis
-
Reagent Preparation:
-
Dissolve 1 equivalent of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in a suitable aprotic polar solvent (e.g., N,N-dimethylacetamide) with a base (e.g., triethylamine) to neutralize the hydrochloride and free the benzamidine base.
-
In a separate flask, dissolve 1 equivalent of a diacyl chloride (e.g., terephthaloyl chloride) in the same solvent.
-
-
Polymerization:
-
Cool the benzamidine solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add the diacyl chloride solution dropwise to the stirred benzamidine solution.
-
Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.
-
-
Polymer Precipitation and Purification:
-
Pour the viscous polymer solution into a non-solvent (e.g., methanol or water) to precipitate the polyamide.
-
Filter the resulting fibrous polymer and wash it extensively with water and methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
-
Characterization:
-
FT-IR Spectroscopy: Confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹) and the disappearance of the acyl chloride peak.
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6) to confirm the polymer structure.
-
Thermogravimetric Analysis (TGA): Determine the thermal degradation temperature.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg).
-
Diagram: Polyamide Synthesis Workflow
Caption: Workflow for high-performance polyamide synthesis.
Application 2: Surface Functionalization for Biomedical Applications
Objective: To functionalize a polymer surface with 2-Chloro-5-trifluoromethyl-benzamidine to create a potentially anti-thrombogenic coating.
Rationale: Benzamidine is a known competitive inhibitor of serine proteases, including thrombin, a key enzyme in the blood-clotting cascade.[8] By covalently attaching 2-Chloro-5-trifluoromethyl-benzamidine to a surface, it may be possible to create a material that actively inhibits coagulation at the blood-material interface. This protocol adapts a method for functionalizing polymer coatings.[5]
Experimental Protocol: Surface Functionalization
-
Surface Preparation:
-
Start with a polymer substrate containing available functional groups (e.g., a poly(octadecene-alt-maleic anhydride) copolymer film).
-
Activate the surface by reacting it with a diamine linker (e.g., 1,4-diaminobutane) to introduce free amine groups.
-
-
Grafting Reaction:
-
Prepare a solution of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable buffer (e.g., MES buffer, pH 6.0). The free base of the benzamidine can be generated in situ.
-
Immerse the amine-functionalized polymer substrate in the solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
-
Washing and Characterization:
-
Remove the substrate and wash it thoroughly with buffer, water, and ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized surface under a stream of nitrogen.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of fluorine and nitrogen on the surface as an indicator of successful grafting.
-
Contact Angle Goniometry: Measure the water contact angle to assess changes in surface hydrophobicity.
-
In-vitro Clotting Assay: Evaluate the anti-thrombogenic activity by measuring clotting times (e.g., activated partial thromboplastin time) in contact with blood plasma.
-
Diagram: Surface Functionalization Workflow
Caption: Workflow for surface functionalization.
Part 3: Safety and Handling
As with any chemical research, proper safety precautions are paramount.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
-
Toxicity: This compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[11] Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride presents a compelling, albeit underexplored, opportunity for innovation in material science. By leveraging the known properties of its constituent functional groups, researchers can rationally design and synthesize new materials with enhanced thermal, chemical, and biological properties. The protocols outlined in this guide serve as a foundational starting point for such explorations, encouraging a systematic approach to unlocking the full potential of this versatile chemical building block.
References
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- Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3.
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New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of trifluoromethyl-functionalized benzo[de][1][12]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. Retrieved from RSC Publishing.
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Application Notes and Protocols for Designing Biochemical Assays with 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
Introduction: Unveiling the Potential of a Substituted Benzamidine in Serine Protease Inhibition
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a synthetic, small-molecule compound belonging to the benzamidine class of molecules. Benzamidines are well-established as competitive inhibitors of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes.[1][2] The core benzamidine structure mimics the guanidino group of arginine, a common substrate residue for many serine proteases, allowing it to bind reversibly to the enzyme's active site.
The unique substitutions on the benzene ring of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride—a chloro group at the 2-position and a trifluoromethyl group at the 5-position—are anticipated to modulate its inhibitory potency and selectivity. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly increases the lipophilicity of the molecule, which can enhance its interaction with hydrophobic pockets within the enzyme's active site.[3] Structure-activity relationship (SAR) studies on various substituted benzamidines have demonstrated that both the electronic properties and the hydrophobicity of the substituents play a critical role in determining the inhibitory activity against different serine proteases like trypsin, thrombin, and Factor Xa.[1][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing biochemical assays to characterize the inhibitory activity of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride against key serine proteases. We will delve into the scientific rationale behind the assay design, provide detailed, step-by-step protocols for both chromogenic and fluorometric assays, and discuss data analysis and interpretation. The overarching goal is to equip researchers with the necessary tools to explore the therapeutic and research potential of this intriguing compound.
Target Enzyme Selection and Rationale
Based on the established activity of benzamidine derivatives, the primary targets for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride are serine proteases. This guide will focus on three medically and biologically significant enzymes:
-
Trypsin: A key digestive enzyme, its inhibition has therapeutic potential in conditions like pancreatitis.[5][6] Trypsin inhibitors also show promise in cancer therapy by impeding tumor growth and metastasis.[7]
-
Thrombin: A central enzyme in the coagulation cascade, its inhibition is a major strategy for the prevention and treatment of thrombotic disorders.[8][9]
-
Factor Xa (FXa): Positioned at the convergence of the intrinsic and extrinsic coagulation pathways, FXa is a prime target for modern anticoagulant drugs.[10][11][12]
The following protocols are designed to determine the inhibitory potency (typically as an IC50 or Ki value) of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride against these enzymes.
Preparing the Inhibitor: Stock Solution and Handling
Proper preparation of the inhibitor stock solution is critical for obtaining accurate and reproducible results.
Key Considerations:
-
Solubility: Benzamidine hydrochloride and its derivatives are generally soluble in aqueous buffers and organic solvents like DMSO and ethanol.[13][14] It is recommended to first dissolve 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in a high-quality, anhydrous organic solvent such as DMSO to create a concentrated stock solution (e.g., 10-50 mM). This stock can then be serially diluted in the appropriate aqueous assay buffer to achieve the desired final concentrations.
-
Stability: Stock solutions of benzamidine derivatives in DMSO are typically stable for extended periods when stored at -20°C or -80°C.[15] Aqueous solutions are less stable and it is recommended to prepare them fresh daily.[13]
-
Purity: The purity of the compound should be confirmed by appropriate analytical methods (e.g., HPLC, NMR) to ensure that the observed inhibitory activity is not due to impurities.
Protocol for Stock Solution Preparation:
-
Accurately weigh a small amount of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the DMSO to the powder and vortex until fully dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Biochemical Assay Protocols
The following are detailed protocols for chromogenic and fluorometric assays to determine the inhibitory activity of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. For each assay, it is crucial to include appropriate controls:
-
No-enzyme control: To measure background signal from the substrate and buffer.
-
No-inhibitor control: To measure the maximal enzyme activity.
-
Solvent control: To ensure that the final concentration of the solvent (e.g., DMSO) used to deliver the inhibitor does not affect enzyme activity.
Trypsin Inhibition Assay (Chromogenic)
This assay is based on the ability of trypsin to cleave the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), releasing p-nitroaniline, which can be measured spectrophotometrically at 405-410 nm.
Materials:
-
Trypsin (from bovine pancreas)
-
L-BAPNA (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Workflow Diagram:
Caption: Workflow for the chromogenic trypsin inhibition assay.
Detailed Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2.
-
Trypsin Solution: Prepare a working solution of trypsin in cold, deionized water (pH 3.0, adjusted with HCl) and then dilute to the final desired concentration in assay buffer just before use.
-
Substrate Solution: Prepare a stock solution of L-BAPNA in DMSO and dilute to the final working concentration in pre-warmed assay buffer.
-
Inhibitor Dilutions: Perform a serial dilution of the 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride stock solution in assay buffer to obtain a range of concentrations to be tested.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add 50 µL of the inhibitor dilutions. For the no-inhibitor control, add 50 µL of assay buffer containing the same final concentration of DMSO.
-
Add 25 µL of the trypsin working solution to all wells except the no-enzyme control wells (add 25 µL of assay buffer instead).
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the L-BAPNA working solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes, or as an endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Thrombin Inhibition Assay (Fluorometric)
This assay utilizes a synthetic fluorogenic substrate that is cleaved by thrombin to release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), which can be detected with a fluorescence plate reader.
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0)
-
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride stock solution (in DMSO)
-
96-well black microplate (for fluorescence assays)
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 350-380 nm/450-460 nm for AMC)
Workflow Diagram:
Caption: Workflow for the chromogenic Factor Xa inhibition assay.
Detailed Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 8.4.
-
Factor Xa Solution: Prepare a working solution of Factor Xa in assay buffer.
-
Substrate Solution: Prepare a working solution of the chromogenic substrate in deionized water.
-
Inhibitor Dilutions: Perform a serial dilution of the 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride stock solution in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the inhibitor dilutions to the wells of a 96-well microplate. Use assay buffer with DMSO for the no-inhibitor control.
-
Add 25 µL of the Factor Xa working solution to all wells except the no-enzyme controls.
-
Mix and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Measure the absorbance at 405 nm kinetically or at a fixed endpoint.
-
-
Data Analysis:
-
Perform data analysis as described for the trypsin inhibition assay.
-
Data Presentation and Interpretation
For a comprehensive characterization of the inhibitory activity of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, the following data should be presented:
Table 1: Summary of Inhibitory Potency (IC50 Values)
| Target Enzyme | Assay Type | Substrate | IC50 (µM) [95% CI] |
| Trypsin | Chromogenic | L-BAPNA | Experimental Value |
| Thrombin | Fluorometric | Boc-Val-Pro-Arg-AMC | Experimental Value |
| Factor Xa | Chromogenic | S-2222 | Experimental Value |
Note: The IC50 values are to be determined experimentally. This table serves as a template for data presentation.
Interpretation of Results:
-
A lower IC50 value indicates a more potent inhibitor.
-
By comparing the IC50 values across the different enzymes, you can assess the selectivity of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. A significantly lower IC50 for one enzyme over the others suggests selective inhibition.
-
Further kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the biochemical characterization of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride as a serine protease inhibitor. By systematically evaluating its inhibitory activity against key enzymes like trypsin, thrombin, and Factor Xa, researchers can gain valuable insights into its potential as a research tool or a starting point for drug discovery programs. The enhanced lipophilicity conferred by the trifluoromethyl group, combined with the established pharmacophore of the benzamidine core, makes this compound a compelling candidate for further investigation.
Future studies could expand on this work by:
-
Determining the Ki values and the precise mechanism of inhibition for each target enzyme.
-
Screening against a broader panel of serine proteases to establish a more comprehensive selectivity profile.
-
Performing structural studies (e.g., X-ray crystallography) of the inhibitor bound to its target enzymes to elucidate the molecular basis of its activity.
-
Investigating its efficacy in cell-based and in vivo models of diseases where serine protease activity is dysregulated.
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-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931–1937. [Link]
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Cleveland Clinic. (2023, February 18). Factor Xa Inhibitors. Retrieved from [Link]
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Ribeiro, S. F. F., et al. (2014). Trypsin inhibitors: promising candidate satietogenic proteins as complementary treatment for obesity and metabolic disorders? Journal of Nutritional Science, 3, e59. [Link]
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StatPearls. (2023, May 22). Thrombin. NCBI Bookshelf. [Link]
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Weitz, J. I., & Buller, H. R. (2017). Factor Xa Inhibitors. In Non-Vitamin K Antagonist Oral Anticoagulants. Springer. [Link]
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Liesenborghs, L., et al. (2020). The Importance of Thrombin in Cerebral Injury and Disease. International Journal of Molecular Sciences, 21(15), 5337. [Link]
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Mayo Clinic Laboratories. (n.d.). Coagulation Factor X Chromogenic Activity Assay, Plasma. Retrieved from [Link]
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Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. [Link]
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Carl ROTH. (n.d.). Benzamidine hydrochloride monohydrate. Retrieved from [Link]
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Wikipedia. (n.d.). Thrombin. Retrieved from [Link]
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Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittel-Forschung, 37(1), 47–50. [Link]
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Wikipedia. (n.d.). Direct factor Xa inhibitors. Retrieved from [Link]
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Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Medriva. (2024, June 21). What are thrombin agonists and how do they work?[Link]
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MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
-
Longdom Publishing. (2024). Mechanisms and Importance of Trypsin Inhibitors in Regulating Proteolysis and Digestive Balance. [Link]
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Drugs.com. (n.d.). List of Factor Xa inhibitors. Retrieved from [Link]
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Stürzebecher, J., Stürzebecher, U., & Markwardt, F. (1986). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Toxicon, 24(6), 585–595. [Link]
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Brandl, T., et al. (2016). Trypsin inhibitors for the treatment of pancreatitis. Bioorganic & Medicinal Chemistry Letters, 26(17), 4340–4344. [Link]
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Leker, R. R., & Shohami, E. (2002). Role of Thrombin in Central Nervous System Injury and Disease. Thrombosis Research, 108(2-3), 87–93. [Link]
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Johnston, S. T., et al. (2018). Chromogenic Factor X Assay for Monitoring Warfarin Anticoagulation in a Child With a Prosthetic Mitral Valve. The Journal of Pediatric Pharmacology and Therapeutics, 23(3), 238–242. [Link]
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Grokipedia. (n.d.). Direct factor Xa inhibitors. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). Benzamidine hydrochloride hydr | B6506-25G. Retrieved from [Link]
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Taylor & Francis. (n.d.). Trypsin inhibitor – Knowledge and References. Retrieved from [Link]
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University of Texas Southwestern Medical Center. (2019, July 31). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. [Link]
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Trypsin inhibitors for the treatment of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trypsin inhibitors: promising candidate satietogenic proteins as complementary treatment for obesity and metabolic disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Thrombin - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Factor Xa Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Benzamidine, Hydrochloride [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Trifluoromethylated Benzamidines
Welcome to the technical support center for the purification of trifluoromethylated benzamidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable compounds. The unique electronic properties of the trifluoromethyl (CF3) group, while beneficial for modulating the physicochemical and pharmacological properties of molecules, introduce specific challenges during purification.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve your desired product purity.
Troubleshooting Guide
This section addresses common problems encountered during the purification of trifluoromethylated benzamidines, offering potential causes and actionable solutions.
Issue 1: Low Recovery After Column Chromatography
Symptom: You observe a significant loss of your target compound after performing silica gel column chromatography. The fractions contain much less product than expected based on the crude reaction mixture analysis.
Potential Causes:
-
Strong Adsorption to Silica Gel: The basic nature of the benzamidine moiety can lead to strong, sometimes irreversible, binding to the acidic silica gel surface. The electron-withdrawing nature of the CF3 group can influence the pKa of the benzamidine, but strong interactions can still occur.
-
On-Column Degradation: Trifluoromethylated benzamidines may be susceptible to hydrolysis, especially if the solvent system contains water or acidic/basic modifiers. The silica surface itself can act as a catalyst for degradation.
-
Streaking/Tailing: Poor solubility in the mobile phase or strong interactions with the stationary phase can cause the compound to streak across many fractions, making it difficult to collect in a concentrated form.
Suggested Solutions:
-
Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a small amount of a volatile base, such as triethylamine (TEA) or ammonia in methanol. This is typically done by creating a slurry of the silica in your chosen mobile phase and adding 0.1-1% (v/v) of the base. This will neutralize the acidic silanol groups and reduce strong adsorption.
-
Switch to an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using a C18-functionalized silica gel can be highly effective. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
-
Optimize the Mobile Phase:
-
For normal-phase chromatography, consider adding a small amount of a polar solvent like methanol or a basic modifier like TEA to your eluent system (e.g., hexane/ethyl acetate with 0.5% TEA) to improve the elution of your compound.
-
-
Use a Different Purification Technique: If chromatography proves problematic, consider crystallization or precipitation as an alternative.[4]
Issue 2: Persistent Impurities with Similar Polarity
Symptom: After chromatography or crystallization, you consistently observe one or more impurities in your HPLC or NMR analysis that have very similar retention times or solubility properties to your desired product.
Potential Causes:
-
Isomeric Impurities: In some synthetic routes, isomers of the desired product may be formed that are difficult to separate.[5]
-
Unreacted Starting Materials or Intermediates: If the reaction has not gone to completion, starting materials may co-elute or co-crystallize with the product.
-
Side-Reaction Products: The synthesis of N-trifluoromethyl amides, which can be precursors to benzamidines, is known to be susceptible to side reactions that can generate structurally similar byproducts.[6]
Suggested Solutions:
-
High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC): For challenging separations, preparative HPLC or HSCCC can provide much higher resolution than standard flash chromatography.[7][8]
-
Re-crystallization: A carefully planned crystallization can be a powerful purification technique.
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
Slow Cooling: Allow the crystallization to proceed slowly to promote the formation of pure crystals.
-
-
Chemical Treatment of Impurities: If the impurity has a reactive functional group that your product lacks, it may be possible to selectively react the impurity to form a new compound with different physical properties that is easier to separate.
-
Optimize Reaction Conditions: Revisit the synthesis to minimize the formation of the problematic impurity. This could involve adjusting the reaction temperature, time, or stoichiometry of reagents.
Issue 3: Product Degradation During Workup or Purification
Symptom: Your initial reaction monitoring (e.g., TLC or LC-MS) shows a clean conversion to the desired product, but subsequent workup and purification steps lead to the appearance of new, unwanted spots or peaks.
Potential Causes:
-
Hydrolysis of the Benzamidine Group: Benzamidines can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to form the corresponding benzamide.[9]
-
Instability of the Trifluoromethyl Group: While generally stable, the CF3 group can in some cases be labile under certain conditions.
-
Oxidation or Other Reactions: The compound may be sensitive to air, light, or incompatible reagents used during the workup.
Suggested Solutions:
-
Maintain Neutral pH: During aqueous workups, use saturated sodium bicarbonate or a phosphate buffer to maintain a neutral or slightly basic pH. Avoid strong acids or bases unless absolutely necessary.
-
Minimize Exposure to Water: If hydrolysis is a concern, minimize the contact time with water during extractions and ensure all solvents used for chromatography are anhydrous.
-
Work at Lower Temperatures: Perform workup and purification steps at reduced temperatures to minimize degradation.
-
Work Under an Inert Atmosphere: If your compound is sensitive to oxidation, perform all manipulations under an inert atmosphere of nitrogen or argon.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of trifluoromethylated benzamidines often challenging?
A: The challenges arise from a combination of factors related to the unique properties of the trifluoromethyl group and the benzamidine functional group:
-
Polarity and Solubility: The highly electronegative CF3 group can significantly alter the polarity and solubility of the molecule, sometimes leading to unpredictable chromatographic behavior or difficulty in finding suitable crystallization solvents.[2]
-
Basicity of the Benzamidine: The benzamidine group is basic and can strongly interact with acidic stationary phases like silica gel, leading to poor recovery and peak tailing.
-
Chemical Stability: Benzamidines can be prone to hydrolysis, and the presence of a strong electron-withdrawing CF3 group can influence this reactivity.[9]
Q2: What is a good starting point for developing a purification strategy?
A: A good first-pass strategy involves:
-
Analysis of the Crude Mixture: Run an HPLC or LC-MS of your crude product to understand the number of components and their relative polarities.
-
Small-Scale Solubility Tests: Test the solubility of your crude product in a range of common laboratory solvents to guide your choice of purification method (chromatography vs. crystallization).
-
TLC with Different Solvent Systems: If you plan to use column chromatography, screen different mobile phases on TLC plates. For trifluoromethylated benzamidines, a good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine (0.1-1%).
-
Consider Crystallization First: If the crude product is relatively clean (>80%), attempting a crystallization can be a quick and efficient way to obtain pure material.[4]
Q3: How can I effectively remove residual solvents after purification?
A: Residual solvents can be challenging to remove, especially high-boiling ones like DMF or DMSO.
-
High Vacuum (High-Vac): Place the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a solvent like 1,4-dioxane and is not volatile, lyophilization can be very effective at removing residual solvents.
-
Azeotropic Distillation: Add a lower-boiling solvent that forms an azeotrope with the high-boiling residual solvent and repeatedly evaporate the mixture. For example, toluene can be used to help remove water.
-
Precipitation/Trituration: Dissolve the product in a minimal amount of a good solvent and then add a poor solvent (an anti-solvent) to precipitate the product, leaving the more soluble residual solvent behind.
Q4: What are the best analytical techniques to assess the purity of the final product?
A: A combination of methods is recommended for confirming purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. It is crucial to use a high-resolution column and a gradient elution method to ensure that no minor impurities are hiding under the main product peak. A purity of >98% by HPLC is often a target for pharmaceutical applications.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of your compound and can also be used to detect impurities if they are present in sufficient quantity (>1-2%).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition of your compound. LC-MS is useful for identifying the masses of any impurities.
-
Elemental Analysis: Provides the percentage of C, H, and N in your sample, which should match the theoretical values for a pure compound.
Experimental Protocols & Data
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol provides a general workflow for purifying a trifluoromethylated benzamidine using silica gel chromatography with a basic modifier.
-
Preparation of the Sample:
-
Dissolve your crude product (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 2-3 grams of silica gel to this solution to create a slurry.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation than loading the sample as a solution.
-
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare your mobile phase. For example, a starting point could be Hexane:Ethyl Acetate (90:10) with 0.5% triethylamine.
-
Pack the column with silica gel using the "slurry packing" method with your chosen mobile phase. Ensure the column is packed evenly without any air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with your mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing solvent polarity over time) elution.
-
Collect fractions and monitor them by TLC or HPLC to identify which ones contain your pure product.
-
-
Isolation of the Product:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure.
-
Place the resulting solid or oil under high vacuum to remove any remaining traces of solvent.
-
Table 1: Recommended Solvent Systems for Chromatography
| Chromatography Mode | Stationary Phase | Example Mobile Phase System | Comments |
| Normal Phase | Silica Gel | Hexanes/Ethyl Acetate + 0.5% Triethylamine | The triethylamine is crucial for preventing streaking of basic compounds. |
| Alumina (Neutral) | Dichloromethane/Methanol | A good alternative to silica for basic compounds. | |
| Reversed Phase | C18 Silica | Water/Acetonitrile + 0.1% Formic Acid | The acidic modifier helps to protonate the benzamidine, leading to sharper peaks. |
Visualizations
Workflow for Purification Troubleshooting
Caption: A decision tree for troubleshooting the purification of trifluoromethylated benzamidines.
Logical Relationship of Purification Challenges
Caption: Relationship between molecular properties and purification challenges.
References
- Synthesis of N-trifluoromethyl amides from carboxylic acids.PubMed Central - NIH.
- 2-Trifluoromethyl-benzamidine hydrochloride.Chem-Impex.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.MDPI.
- Process for the preparation of 2-(trihalomethyl) benzamide.
- Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics.
- Synthesis routes of 3-(Trifluoromethyl)benzamide.Benchchem.
- Synthetic method of 2-trifluoromethyl benzamide.
- Aspects of industrial purification of peptides using large-scale chrom
- Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chrom
- Chromatographic methods for the detection, purification and separation of Dendrimers.[Source not available]
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).
- Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid.Journal of the Chemical Society (Resumed) (RSC Publishing).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 6. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | Scholar: National School of Leadership [jconsortium.com]
- 9. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
stability and storage conditions for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and storage of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. As specific stability data for this compound is limited, this document synthesizes information from safety data sheets (SDS) of closely related benzamidine derivatives and general principles of chemical stability to provide best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride?
A1: Solid 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Many suppliers of similar benzamidine derivatives recommend refrigeration at 2–8 °C for optimal long-term stability.[3] It is also crucial to protect the compound from moisture as benzamidine hydrochlorides can be hygroscopic.[1]
Q2: How should I store solutions of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride?
A2: Aqueous solutions of benzamidine derivatives are not recommended for long-term storage. It is best practice to prepare solutions fresh for each experiment.[4] If short-term storage is unavoidable, it is advisable to store the solution at -20°C. However, be aware that freeze-thaw cycles can degrade some compounds.[5] For organic solvent-based stock solutions, storage at -20°C or -80°C is recommended, but stability will be solvent-dependent and should be validated for your specific application.
Q3: Is 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride sensitive to light?
A3: While specific data for this compound is unavailable, some related compounds are noted to have conditions to avoid such as exposure to light.[6] Therefore, it is prudent to store the solid compound and its solutions in amber vials or otherwise protected from light to minimize the risk of photochemical degradation.
Q4: What are the signs of degradation of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride?
A4: Visual signs of degradation in the solid material can include discoloration (e.g., yellowing), clumping (due to moisture absorption), or a change in crystal structure. For solutions, precipitation upon thawing or a change in color can indicate degradation or solubility issues. In experiments, inconsistent results, loss of activity, or the appearance of unexpected peaks in analytical techniques like HPLC or LC-MS could all point to compound instability.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, with a focus on stability-related causes.
Issue 1: Inconsistent or Lower-than-Expected Activity in Assays
-
Potential Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound has been stored at the recommended temperature, protected from light and moisture.
-
Prepare Fresh Solutions: Discard any previously made stock solutions and prepare a fresh solution from the solid material immediately before your experiment.[4]
-
Assess Solution Stability: If you must use a stock solution, consider running a quality control check (e.g., HPLC) to assess its purity before use.
-
Consider pH Effects: The stability of compounds in aqueous solutions can be pH-dependent.[5] Ensure the pH of your buffer is appropriate and consistent between experiments.
-
Issue 2: Solubility Problems or Precipitation in Solution
-
Potential Cause: The compound may have degraded into less soluble byproducts, or the solution may be supersaturated.
-
Troubleshooting Steps:
-
Confirm Solubility: Check the solubility of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in your chosen solvent. Information for related compounds suggests solubility in ethanol, DMSO, and DMF.[4]
-
Gentle Warming and Sonication: If solubility is an issue, gentle warming or sonication can help dissolve the compound. However, avoid excessive heat which could accelerate degradation.
-
Filter Sterilization: If you observe particulate matter after dissolution, it may be due to insoluble impurities or degradation products. Consider filtering the solution through a 0.22 µm filter.
-
Summary of Recommended Storage Conditions
| Form | Temperature | Light Protection | Moisture Protection | Additional Notes |
| Solid | 2–8 °C | Recommended | Essential (Hygroscopic) | Store in a tightly sealed container in a dry, well-ventilated area.[1][3][7] |
| Aqueous Solution | -20°C (short-term) | Recommended | N/A | Prepare fresh whenever possible. Avoid multiple freeze-thaw cycles.[4][5] |
| Organic Stock Solution | -20°C or -80°C | Recommended | N/A | Stability is solvent-dependent. Validate for your specific needs. |
Experimental Workflow for Troubleshooting
Below is a visual guide to troubleshooting common issues related to the stability of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
Caption: Troubleshooting workflow for stability issues.
References
-
Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride. (2025). [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). [Link]
-
Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride monohydrate. [Link]
-
Chen, Y. L., et al. Stability of 22 Sedative-Type Drugs and Metabolites in Human Urine under Variable pH, Temperature, and Freeze-Thaw Conditions. Journal of Analytical Toxicology, (2025). [Link]
-
European Medicines Agency. COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). [Link]
-
Wang, Y., et al. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, (2014). [Link]
-
Al-kadhemy, J., et al. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, (2022). [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of 22 Sedative-Type Drugs and Metabolites in Human Urine under Variable pH, Temperature, and Freeze-Thaw Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. carlroth.com:443 [carlroth.com:443]
Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
A Message from the Senior Application Scientist
Welcome to the technical support center for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. As a benzamidine derivative, this compound is rationally designed to interact with serine proteases, a large family of enzymes crucial in many physiological and pathological processes.[1][2][3][4][5] The positively charged amidine group mimics the natural arginine substrate, enabling competitive inhibition at the enzyme's active site.[4]
However, the very feature that confers activity—structural similarity to a natural substrate for a large enzyme family—also presents the primary challenge: ensuring selectivity and minimizing off-target effects.[5] An off-target effect occurs when a compound interacts with unintended molecules, which can lead to misleading experimental data, toxicity, and failure in later-stage drug development.[6][7]
This guide is structured to provide you, the researcher, with the foundational knowledge, practical troubleshooting steps, and advanced protocols necessary to confidently characterize the activity of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, ensuring your results are both accurate and reproducible. We will proceed from the most common questions to a systematic workflow designed to rigorously validate on-target activity and identify potential off-target liabilities.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns researchers face when working with a novel inhibitor.
Q1: I'm seeing an effect in my cellular assay, but I'm not sure if it's from my intended target. What's the first thing I should do?
A1: The most critical first step is to establish a clear dose-response relationship. Off-target effects often occur at higher concentrations than on-target effects. By performing a dose-response curve, you can identify the concentration window where you observe your desired biological effect. An ideal inhibitor will show a potent, sigmoidal curve for the on-target effect, while off-target effects may only appear at much higher, non-saturating concentrations.[8][9][10][11]
Q2: How can I be sure the observed phenotype is due to the inhibition of my target and not some other protein?
A2: This is the central question of target validation. The gold standard is to demonstrate that the compound's effect is lost when the target protein is absent. This can be achieved through several methods:
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or siRNA/shRNA to eliminate or reduce the expression of the target protein. If 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is on-target, its effect should be significantly diminished or completely absent in these modified cells compared to wild-type controls.[7]
-
Use of a Structurally Unrelated Inhibitor: Confirm that a different inhibitor, with a distinct chemical scaffold but targeting the same protein, recapitulates the same biological phenotype. This provides strong evidence that the phenotype is linked to the target, not a specific chemical class.
Q3: What is a negative control compound and why is it important?
A3: A negative control is a molecule that is structurally very similar to your active compound (2-Chloro-5-trifluoromethyl-benzamidine hydrochloride) but has been modified to be inactive against the intended target. For instance, altering the key binding group (the amidine) would be a rational approach. If this "inactive" compound fails to produce the biological effect at similar concentrations, it strongly suggests that the activity of your primary compound is not due to non-specific, chemistry-driven effects. While sometimes referred to as "inactive ingredients," it's crucial to verify their lack of activity on your target.[12][13][14][15][16]
Q4: My compound seems to have different potencies in a biochemical assay versus a cellular assay. What does this mean?
A4: This is a common and informative observation. Discrepancies between biochemical (e.g., purified enzyme) and cellular IC50 values can arise from several factors:
-
Cell Permeability: The compound may have poor entry into the cell, requiring higher external concentrations to achieve the necessary intracellular concentration.
-
Efflux Pumps: The compound might be actively removed from the cell by transporters like P-glycoprotein.
-
Metabolism: The compound could be metabolized into a less active (or more active) form within the cell.[17]
-
Target Engagement: In the complex cellular environment, your target protein might be in a complex or cellular compartment that affects compound binding.[18]
Investigating these possibilities is a key part of preclinical development.
Section 2: The Troubleshooting Workflow: A Systematic Approach
Unexplained results or suspected off-target effects require a logical, stepwise approach to deconvolution. This workflow is designed to move from broad, accessible techniques to more specialized, definitive assays.
Caption: A systematic workflow for troubleshooting off-target effects.
Section 3: Advanced Protocols & Methodologies
Here are detailed protocols for the key experiments outlined in the troubleshooting workflow.
Protocol 3.1: Establishing a Robust Dose-Response Curve
Objective: To determine the potency (EC50/IC50) of the compound and define the optimal concentration window for on-target effects.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a serial dilution series (e.g., 1:3 or 1:10) to create a range of concentrations spanning from picomolar to high micromolar (e.g., 100 µM). A wide range is crucial to capture the full sigmoidal curve.[8]
-
Assay Performance: Treat cells or the biochemical assay with the dilution series for a predetermined time. Include vehicle-only (e.g., DMSO) and positive controls.
-
Data Acquisition: Measure the biological readout (e.g., enzyme activity, cell viability, reporter gene expression).
-
Data Analysis: Plot the response (Y-axis) against the log of the compound concentration (X-axis). Fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to determine the IC50.[11]
Causality Check: A steep, sigmoidal curve suggests a specific, high-affinity interaction. A shallow or linear curve, or effects only at very high concentrations, may indicate non-specific or off-target activity.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA®)
Objective: To directly confirm that 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride binds to its intended serine protease target inside intact cells.[18][19]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability is a direct proxy for target engagement.[18][19]
Methodology:
-
Cell Treatment: Treat intact cells with a high concentration of the compound (e.g., 10-50x the cellular IC50) and a vehicle control.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a set time (e.g., 3-8 minutes) using a thermal cycler.[20]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[21]
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target serine protease remaining in the supernatant at each temperature using Western Blot or other specific protein detection methods.
-
Data Analysis: Plot the percentage of soluble target protein against temperature. A successful experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating stabilization.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3.3: Broad Selectivity Profiling (Protease Panel)
Objective: To proactively identify potential off-targets by screening the compound against a large, diverse panel of related and unrelated enzymes.
Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The process generally involves:
-
Compound Submission: Provide a sample of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride at a specified concentration.
-
Screening: The CRO will perform high-throughput screening of your compound against their panel of proteases (and often kinases, as they can be promiscuous targets) at one or two fixed concentrations (e.g., 1 µM and 10 µM).[6][22][23][24][25][26]
-
Data Reporting: Results are returned as a percentage of inhibition for each enzyme in the panel.
-
Follow-up: Any significant "hits" (e.g., >50% inhibition) should be followed up with full dose-response curves to determine the IC50 for that specific off-target interaction.
Causality Check: A highly selective compound will show potent inhibition of the primary target with minimal activity against other proteases. The selectivity ratio (IC50 for off-target / IC50 for on-target) is a key metric; a ratio >100 is generally considered good.[27]
Section 4: Data Interpretation & Summary
Properly interpreting the data from these experiments is crucial for making informed decisions.
| Experiment | Favorable Outcome (Suggests On-Target Specificity) | Unfavorable Outcome (Suggests Off-Target Issues) | Next Steps if Unfavorable |
| Dose-Response | Potent IC50 (<1 µM), sigmoidal curve with a clear plateau.[11] | Weak IC50 (>10 µM), shallow or linear curve. | Re-evaluate compound structure; lower concentrations in assays. |
| CETSA | Clear thermal shift (ΔT > 2°C) upon compound binding. | No significant shift in the melting curve. | Verify cell permeability; consider cell-free target engagement assays. |
| Genetic Validation | Phenotype is ablated or significantly reduced in knockout/knockdown cells. | Phenotype persists despite loss of the primary target.[7] | The phenotype is definitively off-target. Begin broad profiling. |
| Protease Profiling | >100-fold selectivity for the primary target over all others tested.[27] | Multiple off-targets identified with potent IC50 values. | Validate key off-target effects in cellular assays; consider medicinal chemistry to improve selectivity.[28] |
By systematically applying these principles and protocols, researchers can build a robust data package that clearly defines the mechanism of action for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, leading to more reliable and translatable scientific discoveries.
References
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How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]
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Strategies to reduce off-target effects. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT - Dove Medical Press. (2024, January 18). Retrieved from [Link]
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Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. Retrieved from [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv. (2022, January 27). Retrieved from [Link]
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Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC - NIH. Retrieved from [Link]
-
What determines drug specificity? - Patsnap Synapse. (2025, May 27). Retrieved from [Link]
-
Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Inhibition of four human serine proteases by substituted benzamidines - PubMed. Retrieved from [Link]
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Differentiating Selectivity Vs Specificity in Pharmacology - Altabrisa Group. (2025, July 23). Retrieved from [Link]
-
The activities of drug inactive ingredients on biological targets - PMC - PubMed Central. (2020, July 24). Retrieved from [Link]
-
Kinome Profiling - PMC - PubMed Central. Retrieved from [Link]
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The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. Retrieved from [Link]
- EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents.
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Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved from [Link]
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Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014, August 7). Retrieved from [Link]
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Understanding Inactive Substances in Pharmaceuticals - Moravek, Inc. Retrieved from [Link]
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Full article: Validation guidelines for drug-target prediction methods - Taylor & Francis. (2024, November 21). Retrieved from [Link]
-
KINOMEscan Technology - Eurofins Discovery. Retrieved from [Link]
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Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies - PMC - NIH. Retrieved from [Link]
-
Inhibition of serine proteinases by benzamidine derivatives - PubMed. Retrieved from [Link]
-
Binder Selectivity and Specificity: Fundamental Principles in Molecular Design - Neurosnap. (2025, November 11). Retrieved from [Link]
-
Active vs Inactive Metabolites: Understanding Their Role, Significance, and Impact in Pharmacology - MetwareBio. Retrieved from [Link]
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. Retrieved from [Link]
-
Dose-Response Curves Explained: From Experiment to EC₅₀ - YouTube. (2025, December 17). Retrieved from [Link]
-
KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
(PDF) Activities of Inactive Ingredients in Drugs - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Kinome Profiling - Oncolines B.V. (2024, October 19). Retrieved from [Link]
-
Target Identification and Validation (Small Molecules) - UCL. Retrieved from [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Retrieved from [Link]
-
Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition. Retrieved from [Link]
-
Kinome profiling using the KINOMEscan assay for the first- and... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Target Engagement Biomarkers | Identifying PD Biomarkers in Blood - Sapient Bio. Retrieved from [Link]
-
The Significance of Active and Inactive Ingredients in Drugs - Longdom Publishing. Retrieved from [Link]
-
How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. Retrieved from [Link]
-
Target identification and validation in research - WJBPHS. Retrieved from [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Retrieved from [Link]
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Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
Welcome to the technical support center for optimizing coupling reactions with 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful C-C and C-N bond-forming reactions. 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a valuable building block in pharmaceutical and agrochemical research, largely due to the influence of the trifluoromethyl group on the molecule's lipophilicity and metabolic stability.[1][2] However, the electron-withdrawing nature of the trifluoromethyl group and the presence of the chloro-substituent present unique challenges in palladium-catalyzed cross-coupling reactions.[3][4] This guide will provide a framework for rationally optimizing your reaction conditions to achieve high yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during your coupling experiments in a question-and-answer format.
Issue 1: My reaction shows low or no product yield. What are the common causes and how can I fix it?
Low or no product yield is a frequent challenge, especially with a sterically hindered and electron-deficient substrate like 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. The issue often lies within the catalyst system or the reaction environment.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[5][6]
-
Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4 palladacycles) which are designed to form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)2.[7] If using a Pd(II) source, the presence of an amine with an α-H or the phosphine ligand can aid in the reduction to Pd(0).[5] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[8] The electronic and steric properties of the ligand must be well-suited for the challenging oxidative addition of the aryl chloride.
-
Incorrect Base Selection: The base is not just for neutralizing the hydrochloride salt; it plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the reaction, while a base that is too strong could lead to side reactions or degradation of the starting materials.
-
Solution: The choice of base is highly dependent on the specific coupling reaction.
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K3PO4 are commonly used.
-
Suzuki-Miyaura: Weaker bases such as K2CO3, Cs2CO3, or K3PO4 are often preferred to minimize protodeboronation of the boronic acid coupling partner.[10]
-
-
-
Poor Solvent Quality: Oxygen and water can deactivate the palladium catalyst.
-
Solution: Ensure you are using anhydrous, degassed solvents. A common method for degassing is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes prior to use, or to use the freeze-pump-thaw technique.[11]
-
-
Sub-optimal Temperature: Aryl chlorides are less reactive than aryl bromides or iodides and generally require higher reaction temperatures to undergo oxidative addition.[12]
-
Solution: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 100-120 °C. Monitor for any signs of decomposition. Microwave irradiation can sometimes be used to achieve higher temperatures and shorter reaction times.[12]
-
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield reactions.
Issue 2: I'm observing significant side products. What are they and how can I prevent them?
The formation of byproducts can complicate purification and reduce the yield of your desired product. Common side reactions in palladium-catalyzed couplings include hydrodehalogenation, homocoupling, and, in the case of Suzuki reactions, protodeboronation.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom.
-
Cause: This can be caused by β-hydride elimination from certain palladium intermediates or by reaction with trace amounts of water or other proton sources.
-
Solution: Use a well-defined precatalyst to ensure rapid formation of the active catalyst and minimize side reactions. Ensure strictly anhydrous conditions.
-
-
Homocoupling of the Boronic Acid (Suzuki Coupling): Your boronic acid couples with itself to form a biaryl byproduct.
-
Cause: This is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Protodeboronation (Suzuki Coupling): The boronic acid is replaced by a hydrogen atom before it can couple with the aryl chloride.[10]
-
Cause: This is often exacerbated by high temperatures and the presence of water, especially with more reactive or unstable boronic acids.
-
Solution:
-
-
Amidine-Related Side Reactions: The amidine group itself can potentially coordinate to the palladium center or undergo hydrolysis under certain conditions.
-
Cause: The free amidine is basic and nucleophilic. Prolonged heating in the presence of water could lead to hydrolysis to the corresponding amide.
-
Solution: Use anhydrous solvents and consider protecting the amidine group if it proves to be problematic, although this adds extra steps to the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for my needs?
The choice of reaction depends on the bond you want to form:
-
C-N Bond Formation (e.g., coupling with an amine): The Buchwald-Hartwig amination is the method of choice.[5]
-
C-C Bond Formation (e.g., coupling with an aryl or vinyl group): The Suzuki-Miyaura coupling is highly versatile and tolerates a wide range of functional groups.[13][14]
-
C-C Bond Formation (e.g., coupling with a terminal alkyne): The Sonogashira coupling is ideal for synthesizing arylalkynes.[15][16][17]
Decision Tree for Reaction Selection
Caption: A decision tree for selecting the appropriate coupling reaction.
Q2: How does the trifluoromethyl group affect the reactivity of the aryl chloride?
The -CF3 group is a strong electron-withdrawing group. This has two main effects:
-
Increased Reactivity towards Oxidative Addition: It makes the ipso-carbon more electron-deficient, which can facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[3][4]
-
Potential for Altered Ligand-Substrate Interactions: The trifluoromethyl groups can create unique electrostatic interactions with the ligand, which may influence the efficacy of the catalyst.[18]
Q3: What are the best starting conditions for a screening experiment?
When optimizing a new coupling reaction, it's best to start with a set of reliable, general conditions and then vary one parameter at a time. The following table provides recommended starting points.
Table 1: Recommended Starting Conditions for Reaction Screening
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Aryl Halide | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| Coupling Partner | 1.2 equiv (Amine) | 1.5 equiv (Boronic Acid) | 1.2 equiv (Alkyne) |
| Pd Source | XPhos Pd G3 (2 mol%) | XPhos Pd G3 (2 mol%) | PdCl2(PPh3)2 (2 mol%) |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | PPh3 (4 mol%) |
| Cu Co-catalyst | N/A | N/A | CuI (4 mol%) |
| Base | NaOtBu (1.5 equiv) | K3PO4 (2.0 equiv) | Et3N (3.0 equiv) |
| Solvent | Toluene or Dioxane | Toluene/H2O (10:1) or Dioxane | THF or DMF |
| Temperature | 100 °C | 100 °C | 60-80 °C |
Q4: Do I need to free-base the 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride before the reaction?
No, it is generally not necessary. The base used in the coupling reaction is typically sufficient to neutralize the hydrochloride salt and generate the free amidine in situ. Ensure you use at least one extra equivalent of base to account for the HCl salt.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride with a generic primary amine.
Step-by-Step Methodology:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (1.0 equiv), the amine coupling partner (1.2 equiv), sodium tert-butoxide (NaOtBu, 2.5 equiv to account for the HCl salt), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl chloride.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH4Cl) and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: High-Throughput Screening of Ligands and Bases
For challenging substrates, a parallel screening approach can rapidly identify optimal conditions. This can be performed in a 96-well plate reactor.
Step-by-Step Methodology:
-
Stock Solutions: Prepare stock solutions of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, the coupling partner, and the palladium source (e.g., Pd2(dba)3) in an appropriate anhydrous, degassed solvent.
-
Plate Preparation: In an inert atmosphere glovebox, dispense an array of different phosphine ligands into the wells of the reaction plate. Then, add an array of different solid bases.
-
Reagent Addition: Add the stock solutions of the starting materials and palladium source to each well using a liquid handler or multichannel pipette.
-
Sealing and Reaction: Seal the plate and place it on a heated stirring block.
-
Analysis: After the reaction time, quench the reactions and analyze the yield of each well by LC-MS or another high-throughput analytical technique.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. (n.d.). Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved from [Link]
-
Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. (n.d.). Retrieved from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. (n.d.). Retrieved from [Link]
-
COUPLING REACTIONS OF DIAZONIUM SALTS - YouTube. (2021). Retrieved from [Link]
-
Azo Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
some reactions of diazonium ions - Chemguide. (n.d.). Retrieved from [Link]
-
Reactions of Diazonium Salts - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (2014). Retrieved from [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - NIH. (n.d.). Retrieved from [Link]
-
Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling | The Journal of Organic Chemistry - ACS Publications. (2011). Retrieved from [Link]
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014). Retrieved from [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation | Request PDF - ResearchGate. (2026). Retrieved from [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). Retrieved from [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - Beilstein Journals. (2021). Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis | Organic Letters - ACS Publications. (2019). Retrieved from [Link]
-
A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides - ResearchGate. (2025). Retrieved from [Link]
-
Azo coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations - Princeton Dataspace. (n.d.). Retrieved from [Link]
-
Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - AIR Unimi. (2025). Retrieved from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Retrieved from [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides - ChemRxiv. (n.d.). Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). Retrieved from [Link]
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preventing degradation of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in solution
A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Stability of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its stability in solution is paramount for reproducible experimental outcomes. The primary degradation pathway for benzamidine derivatives is hydrolysis, which can be influenced by pH, temperature, and the presence of catalytic species. This guide will walk you through the factors affecting the stability of this compound and provide actionable protocols to minimize its degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is showing signs of degradation. What is the most likely cause?
A1: The most common cause of degradation for benzamidine compounds in solution is hydrolysis. The amidine functional group is susceptible to cleavage by water, a reaction that can be accelerated by both acidic and basic conditions. The degradation product is typically the corresponding benzamide, 2-Chloro-5-trifluoromethyl-benzamide.
Q2: What are the ideal pH conditions for storing this compound in solution?
A2: While specific stability data for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is not extensively published, studies on structurally similar compounds like 2-chlorobenzamide suggest that it is most stable in a slightly acidic to neutral pH range, specifically around pH 6.[2] Hydrolysis is reportedly more rapid at pH 5 and in neutral (pH 7) or alkaline (pH 10) environments.[2] Therefore, buffering your solution to approximately pH 6 is a recommended starting point to enhance stability.
Q3: How does temperature affect the stability of the solution?
A3: As with most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability, it is recommended to prepare and use solutions at ambient temperature and store them at refrigerated temperatures (2-8 °C) for short-term storage. For long-term storage, freezing the solution at -20°C is advisable.
Q4: Can the choice of solvent impact the stability of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride?
A4: Yes, the solvent can play a significant role. While aqueous solutions are common, the presence of water is what drives hydrolysis. If your experimental protocol allows, using anhydrous aprotic solvents can significantly reduce the rate of degradation. However, if an aqueous solution is necessary, it is crucial to control the pH and temperature as discussed.
Q5: Are there any common laboratory reagents that are incompatible with this compound?
A5: Strong acids and bases should be avoided as they can catalyze hydrolysis. Additionally, strong oxidizing agents could potentially react with the molecule, although hydrolysis is the more prevalent concern. It is always good practice to review the compatibility of all components in your solution.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with your 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Hydrolysis of the amidine group. | 1. Verify Solution pH: Use a calibrated pH meter to check the pH of your solution. Adjust to pH 6 using a suitable buffer system (e.g., phosphate buffer). 2. Control Temperature: Prepare solutions fresh and use them promptly. If storage is necessary, refrigerate at 2-8°C for short-term or freeze at -20°C for long-term storage. 3. Use Anhydrous Solvents: If compatible with your experiment, consider using anhydrous aprotic solvents to minimize water content. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products, likely 2-Chloro-5-trifluoromethyl-benzamide. | 1. Characterize Degradants: If possible, use techniques like LC-MS to identify the degradation products. This can confirm the hydrolytic pathway. 2. Perform a Forced Degradation Study: To confirm the identity of the degradation peak, intentionally degrade a small sample of the compound under acidic and basic conditions and compare the resulting chromatograms with your experimental sample. |
| Precipitation or cloudiness in the solution. | Poor solubility or formation of insoluble degradation products. | 1. Check Solubility Limits: Ensure you are not exceeding the solubility of the compound in your chosen solvent and conditions. 2. Filter the Solution: Use a 0.22 µm syringe filter to remove any particulates before use. 3. Re-evaluate Storage Conditions: Precipitation can sometimes occur at lower temperatures. If storing at 2-8°C, ensure the compound remains in solution. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride with enhanced stability.
Materials:
-
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Calibrated pH meter
-
Sterile, amber glass vials
Procedure:
-
Prepare a 50 mM Phosphate Buffer (pH 6.0):
-
Prepare stock solutions of 50 mM monobasic sodium phosphate and 50 mM dibasic sodium phosphate.
-
While monitoring with a calibrated pH meter, titrate the monobasic solution with the dibasic solution until a pH of 6.0 is reached.
-
Filter the buffer through a 0.22 µm filter.
-
-
Prepare the 10 mM Stock Solution:
-
Accurately weigh the required amount of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
-
Dissolve the compound in a small volume of the pH 6.0 phosphate buffer.
-
Once fully dissolved, bring the solution to the final desired volume with the pH 6.0 phosphate buffer.
-
-
Storage:
-
Aliquot the stock solution into sterile, amber glass vials to minimize exposure to light and repeated freeze-thaw cycles.
-
For short-term storage (up to 1 week), store at 2-8°C.
-
For long-term storage, store at -20°C.
-
Protocol 2: Forced Degradation Study for Degradant Identification
This protocol outlines a forced degradation study to intentionally generate the primary hydrolytic degradation product for analytical confirmation.
Materials:
-
10 mM stock solution of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Acid Degradation:
-
To 1 mL of the 10 mM stock solution, add 100 µL of 1 M HCl.
-
Incubate at 60°C for 2 hours.[3]
-
Neutralize the solution with 1 M NaOH before analysis.
-
-
Base Degradation:
-
To 1 mL of the 10 mM stock solution, add 100 µL of 1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with 1 M HCl before analysis.
-
-
Analysis:
-
Analyze the untreated stock solution, the acid-degraded sample, and the base-degraded sample by HPLC.
-
Compare the chromatograms to identify the peak corresponding to the degradation product.
-
Visualizing the Degradation Pathway and Prevention Strategy
The following diagrams illustrate the primary degradation pathway of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride and a decision-making workflow for troubleshooting stability issues.
Caption: Hydrolysis of the amidine to a benzamide.
Caption: Troubleshooting workflow for stability issues.
References
-
Qingxiang, Z., Wenying, L., Guoguang, L., & Xiuling, X. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572–2575. [Link]
-
de Oliveira, V. L. M., de Oliveira, A. P., & de Souza, M. V. N. (2013). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Revista Colombiana de Ciencias Químico-Farmacéuticas, 42(2), 209-227. Retrieved from [Link]
Sources
Validation & Comparative
A Guide to Selectivity Profiling of Novel Protease Inhibitors: A Case Study with 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the meticulous characterization of a compound's interaction with its intended biological target, as well as potential off-targets, is paramount. This guide provides a comprehensive overview of the principles and practicalities of selectivity profiling for protease inhibitors, using the hypothetical case of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. As a Senior Application Scientist, my aim is to not only present protocols but to instill a deeper understanding of the rationale behind each experimental step, ensuring the generation of robust and reliable data.
The Imperative of Selectivity in Protease Inhibitor Development
Proteases, a vast family of enzymes that catalyze the cleavage of peptide bonds, are implicated in a myriad of physiological and pathological processes. Their dysfunction is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. However, the structural similarities shared among protease families, particularly the serine proteases, present a significant challenge in developing selective inhibitors. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic efficacy. Therefore, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a critical step in the journey of a drug candidate.
The compound at the center of our discussion, 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, belongs to the benzamidine class of molecules. Benzamidine itself is a well-established reversible competitive inhibitor of trypsin and other trypsin-like serine proteases[1]. The substituents on the benzene ring, a chlorine atom and a trifluoromethyl group, are expected to modulate its potency and selectivity profile. The electron-withdrawing nature of these groups and the increased hydrophobicity they confer are key factors that can influence binding affinity to the active sites of various proteases[2].
Charting the Inhibitory Landscape: A Hypothetical Selectivity Profile
To illustrate the process, we will work with a hypothetical dataset for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, generated based on the known structure-activity relationships of benzamidine derivatives. This data should be considered illustrative and would need to be confirmed by rigorous experimental testing.
For comparison, we include experimental data for other known benzamidine-based inhibitors: the unsubstituted Benzamidine and a more complex derivative, Pentamidine[3][4].
| Protease | 2-Chloro-5-trifluoromethyl-benzamidine HCl (Hypothetical Ki in µM) | Benzamidine (Ki in µM) [3] | Pentamidine (Ki in µM) [4] |
| Trypsin | 5 | 19 | - |
| Thrombin | 25 | - | 4.5 |
| Plasmin | 50 | - | 2.1 |
| Chymotrypsin | > 200 | - | - |
| Elastase | > 200 | - | - |
| Cathepsin B | > 200 | - | - |
| MMP-2 | > 200 | - | - |
This table provides a snapshot of the inhibitor's potency (lower Ki indicates higher potency) and selectivity. A highly selective inhibitor will show potent inhibition of its target protease (e.g., Trypsin) and significantly weaker or no inhibition of other proteases.
The Science of Measurement: A Detailed Protocol for In Vitro Protease Inhibition Assay
The determination of inhibitory constants (Ki) is a cornerstone of selectivity profiling. A widely used method is the fluorogenic substrate-based kinetic assay. This protocol is designed to be a self-validating system, with appropriate controls to ensure data integrity.
Principle of the Assay
The assay measures the rate of cleavage of a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Upon enzymatic cleavage, the fluorophore is released, resulting in an increase in fluorescence intensity. The presence of an inhibitor will slow down this reaction, and the extent of inhibition is used to calculate the inhibitor's potency.
Experimental Workflow
Caption: Experimental workflow for a fluorogenic protease inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the protease being tested (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for trypsin).
-
Protease Stock Solution: Reconstitute the lyophilized protease in the assay buffer to a known concentration.
-
Inhibitor Stock Solution: Prepare a high-concentration stock of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in a suitable solvent (e.g., DMSO).
-
Substrate Stock Solution: Dissolve the fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in DMSO.
-
-
Assay Plate Preparation:
-
In a 96-well black microplate, add the assay buffer to all wells.
-
Perform serial dilutions of the inhibitor stock solution across the plate to create a concentration gradient. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
-
Enzyme and Inhibitor Incubation:
-
Add the protease solution to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Data Collection:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and its affinity for the enzyme (Km).
-
Comparative Analysis: Benchmarking Against the Known
A crucial aspect of selectivity profiling is to compare the novel compound against existing inhibitors. This provides context for its potency and selectivity.
| Inhibitor | Target Protease(s) | Key Selectivity Features | Reference |
| 2-Chloro-5-trifluoromethyl-benzamidine HCl | Trypsin-like serine proteases (hypothetical) | Expected to show preference for trypsin over other serine proteases due to specific interactions in the S1 pocket. | - |
| Benzamidine | Trypsin, Acrosin | A relatively non-selective inhibitor of trypsin-like proteases.[3] | [3] |
| Pentamidine | Plasmin, Thrombin, tPA | A bivalent benzamidine derivative with higher potency against plasmin and thrombin compared to tPA.[4] | [4] |
The hypothetical profile of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride suggests a more favorable selectivity towards trypsin compared to the parent benzamidine molecule. The trifluoromethyl group may contribute to enhanced binding affinity and selectivity through specific interactions within the enzyme's active site.
The Broader Perspective: A Holistic Approach to Selectivity Profiling
While in vitro enzymatic assays are the foundation of selectivity profiling, a comprehensive assessment requires a multi-faceted approach.
Caption: A multi-tiered approach to comprehensive selectivity profiling.
-
Biophysical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide valuable information on the thermodynamics and kinetics of inhibitor binding, complementing the kinetic data from enzymatic assays.
-
Cell-Based Assays: Assessing the inhibitor's activity in a cellular context is crucial to understand its effects in a more physiologically relevant environment. This can include measuring the inhibition of a specific protease-mediated signaling pathway.
-
In Vivo Studies: Ultimately, the selectivity and efficacy of an inhibitor must be demonstrated in preclinical animal models of disease.
Conclusion
The selectivity profiling of a protease inhibitor is a meticulous and multi-faceted process that is essential for the successful development of novel therapeutics. This guide has provided a framework for approaching this task, using 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride as an illustrative example. By combining robust experimental design, careful data analysis, and a comprehensive understanding of the underlying biochemical principles, researchers can confidently navigate the path from a promising lead compound to a well-characterized drug candidate with a clear therapeutic window.
References
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Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC. [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]
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trypsin inhibition by benzamidine-conjugated molecular glues. PMC. [Link]
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Benzamidine. Wikipedia. [Link]
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Interactions of thrombin with benzamidine-based inhibitors. PubMed. [Link]
-
Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated... RSC Publishing. [Link]
-
Fluoro™ Protease Assay. G-Biosciences. [Link]
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List of Calculated Dissociation Constants (K D ) for Five Benzamidine... ResearchGate. [Link]
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(PDF) Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate. [Link]
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Protease Assays. Assay Guidance Manual - NCBI. [Link]
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Inhibition of bovine and human thrombins by derivatives of benzamidine. PubMed. [Link]
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1BTY: Crystal structure of beta-trypsin in complex with benzamidine. RCSB PDB. [Link]
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Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Publications. [Link]
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Bifunctional thrombin inhibitors based on the sequence of hirudin45-65. PubMed. [Link]
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A Multifunctional Trypsin Protease Inhibitor from Yellow Bell Pepper Seeds: Uncovering Its Dual Antifungal and Hypoglycemic Properties. MDPI. [Link]
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Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]
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Thrombin inhibition by the serpins. PubMed. [Link]
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Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. PubMed Central. [Link]
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Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. PubMed. [Link]
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A Researcher's Guide to Elucidating the Cross-Reactivity Profile of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to its successful development and application. This guide provides an in-depth technical framework for assessing the cross-reactivity of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, a compound with known utility as a serine protease inhibitor. By leveraging established principles of enzyme inhibition and cutting-edge screening methodologies, we will explore a systematic approach to characterizing its broader enzymatic interaction profile.
The Significance of Selectivity Profiling
The efficacy and safety of any therapeutic agent are intrinsically linked to its selectivity. While potent inhibition of the intended target is desirable, off-target interactions can lead to unforeseen side effects or even therapeutic benefits. A comprehensive understanding of a compound's cross-reactivity is therefore not merely an academic exercise but a critical component of preclinical drug development. For a molecule like 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, which contains the well-established serine protease-binding benzamidine motif, a thorough investigation into its interactions with other enzyme classes is essential.
Known and Predicted Target Engagement of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
The benzamidine scaffold is a known competitive inhibitor of serine proteases, such as trypsin, thrombin, and plasmin.[1] This interaction is mediated by the positively charged amidinium group mimicking the side chain of arginine or lysine, which are common substrates for these enzymes. The substituents on the benzene ring, in this case, a chloro and a trifluoromethyl group, will modulate the potency and selectivity of the parent benzamidine molecule.
While the primary targets are predicted to be serine proteases, the potential for cross-reactivity with other enzyme classes should not be dismissed. Studies have shown that some benzamide and benzamidine derivatives can exhibit inhibitory activity against protein kinases, such as the epidermal growth factor receptor (EGFR) and v-Src tyrosine kinases.[2] This suggests that the purine-binding pocket of kinases may accommodate the benzamidine scaffold. Therefore, a comprehensive cross-reactivity assessment should extend beyond proteases to include a diverse panel of enzyme families.
Experimental Workflow for Comprehensive Selectivity Profiling
A multi-tiered approach is recommended to efficiently and accurately determine the cross-reactivity profile of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. This workflow combines initial broad screening with more focused secondary assays to confirm and characterize any observed off-target activities.
Figure 1: A tiered experimental workflow for assessing the cross-reactivity of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
Phase 1: Primary Broad-Panel Enzymatic Screening
The initial step involves screening the compound against a large and diverse panel of purified enzymes at a single, high concentration (e.g., 10 µM). This provides a broad overview of potential off-target interactions.[3][4][5][6] Several commercial services offer such panels, covering a wide range of enzyme classes.
Recommended Enzyme Classes for Primary Screening:
-
Proteases:
-
Serine Proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, Factor Xa)
-
Cysteine Proteases (e.g., caspases, cathepsins)
-
Aspartic Proteases (e.g., pepsin, BACE1)
-
Metalloproteases (e.g., MMPs, ADAMs)
-
-
Kinases:
-
Tyrosine Kinases (e.g., EGFR, Src, Abl)
-
Serine/Threonine Kinases (e.g., PKA, PKC, Akt)
-
-
Phosphatases:
-
Protein Tyrosine Phosphatases (e.g., PTP1B, SHP2)
-
Serine/Threonine Phosphatases (e.g., PP1, PP2A)
-
-
Other Enzyme Classes:
-
Histone Deacetylases (HDACs)
-
Phosphodiesterases (PDEs)
-
Cytochrome P450s (CYPs)
-
Experimental Protocol: Broad-Panel Fluorometric Enzyme Assay
This protocol provides a general framework for a fluorogenic enzyme assay, which is a common high-sensitivity method for primary screening.[7]
-
Reagent Preparation:
-
Prepare a stock solution of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in a suitable solvent (e.g., DMSO).
-
Prepare assay buffers specific to each enzyme class.
-
Prepare enzyme and fluorogenic substrate solutions in the appropriate assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume of the compound stock solution or vehicle control (DMSO) to the assay wells.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for the compound at the screening concentration relative to the vehicle control.
-
Set a threshold for "hit" identification (e.g., >50% inhibition).
-
Phase 2: Secondary Screening and Mechanistic Studies
For any "hits" identified in the primary screen, the next step is to confirm the activity and characterize the nature of the inhibition.
Dose-Response and IC50 Determination
A dose-response curve is generated by testing a range of concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against the off-target enzyme.
Mechanism of Inhibition (MOI) Studies
Understanding how the compound inhibits the enzyme is crucial. Kinetic assays are performed by measuring enzyme activity at various substrate and inhibitor concentrations. The data is then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) to determine the MOI.[8]
Experimental Protocol: Kinetic Analysis of Enzyme Inhibition
-
Assay Setup:
-
Prepare a matrix of reactions in a 96- or 384-well plate with varying concentrations of the inhibitor and the enzyme's substrate.
-
Include a no-inhibitor control for each substrate concentration.
-
-
Data Collection:
-
Initiate the reactions and measure the initial reaction velocities (V₀) for each condition.
-
-
Data Analysis:
-
Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).
-
Fit the data to the appropriate inhibition models to determine the inhibition constant (Ki) and the mode of inhibition.
-
Figure 2: Workflow for determining the mechanism of enzyme inhibition.
Phase 3: Cellular Validation
Biochemical assays with purified enzymes provide valuable information, but it is essential to validate these findings in a more physiologically relevant context. Cell-based assays can determine if the compound is active against the off-target in a cellular environment.[8][9][10][11]
Experimental Protocol: Cell-Based Target Engagement Assay
-
Cell Culture:
-
Culture a cell line that expresses the off-target enzyme of interest.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride for a specified period.
-
-
Target Engagement Measurement:
-
Lyse the cells and use a specific antibody to detect the phosphorylation status of a known substrate of the target enzyme (for kinases and phosphatases) or measure the accumulation of a substrate or depletion of a product (for other enzymes) using techniques like Western blotting or ELISA.
-
-
Data Analysis:
-
Determine the cellular IC50 value, which represents the concentration of the compound required to inhibit the enzyme's activity by 50% within the cell.
-
Data Presentation and Interpretation
The results of the cross-reactivity profiling should be summarized in a clear and concise manner to facilitate comparison and decision-making.
Table 1: Hypothetical Cross-Reactivity Profile of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
| Enzyme Class | Representative Enzyme | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Mechanism of Inhibition | Cellular IC50 (µM) |
| Serine Protease | Trypsin | 95% | 0.5 | Competitive | 1.2 |
| Thrombin | 85% | 2.1 | Competitive | 5.8 | |
| Cysteine Protease | Cathepsin B | 15% | > 100 | - | > 100 |
| Tyrosine Kinase | EGFR | 60% | 8.5 | ATP-competitive | 25 |
| Src | 45% | 22 | ATP-competitive | > 50 | |
| Phosphatase | PTP1B | 5% | > 100 | - | > 100 |
Conclusion
A thorough understanding of the cross-reactivity profile of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is crucial for its development as a research tool or therapeutic agent. The systematic approach outlined in this guide, combining broad-panel screening with detailed mechanistic and cellular studies, provides a robust framework for identifying and characterizing off-target interactions. By elucidating the full spectrum of its enzymatic activities, researchers can make more informed decisions, leading to the development of safer and more effective chemical probes and drugs.
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Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. [Link]
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Is there a method to determine specific protease inhibitor activities via spectrophotometer? ResearchGate. [Link]
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Protease Assays - Assay Guidance Manual. NCBI. [Link]
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Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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Turn and Face the Strange: A New View on Phosphatases. PMC. [Link]
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Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. PubMed. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
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Protease Inhibitors: Ways to Choose Them and Use Them. Biocompare. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Protease Inhibitors and Their Applications: An Overview. ResearchGate. [Link]
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Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. ResearchGate. [Link]
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A low-background, fluorescent assay to evaluate inhibitors of diverse viral proteases. PNAS. [Link]
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Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. MDPI. [Link]
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Benzamide and Benzamidine Compounds as New Inhibitors of Urokinase-type Plasminogen Activators. PubMed. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH. [Link]
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Inhibition of activated protein C by benzamidine derivatives. PubMed. [Link]
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In Vitro Safety Pharmacology Services. Reaction Biology. [Link]
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Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. MDPI. [Link]
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Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed. [Link]
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IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. IDSA. [Link]
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Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link] 40.[9][12]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC. [Link]
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A Comparative Analysis of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride and Other Halogenated Benzamidines in Preclinical Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and agrochemical development, the benzamidine scaffold serves as a privileged structure, particularly for the inhibition of serine proteases and other enzymes. The strategic placement of halogen substituents on the phenyl ring can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth comparison of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride with other halogenated benzamidines, offering insights into their relative performance based on available experimental data and structure-activity relationships.
Introduction to Halogenated Benzamidines
Benzamidines are recognized as potent inhibitors of serine proteases due to the ability of the positively charged amidinium group to interact with the negatively charged aspartate residue in the S1 pocket of these enzymes. Halogenation of the benzamidine core is a common medicinal chemistry strategy to enhance biological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity through various mechanisms, including the formation of halogen bonds.
This guide focuses on 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride and compares it with two other representative halogenated benzamidines: 2-Chlorobenzamidine and 4-Fluorobenzamidine. The inclusion of a trifluoromethyl group in the target compound is of particular interest as it is known to increase lipophilicity, which can improve cell permeability and overall efficacy.[1]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride and its comparators.
| Property | 2-Chloro-5-trifluoromethyl-benzamidine HCl | 2-Chlorobenzamidine | 4-Fluorobenzamidine HCl |
| Molecular Formula | C8H7Cl2F3N2 | C7H7ClN2 | C7H8ClFN2 |
| Molecular Weight | 261.06 g/mol | 154.59 g/mol | 174.60 g/mol [2] |
| Appearance | White to off-white solid | White crystalline powder[3] | White solid |
| Melting Point | Not specified | 142-144 °C[3] | Not specified |
| Calculated LogP * | ~2.5-3.0 | ~0.6 | Not specified |
| pKa | Not specified | Not specified | Not specified |
Note: LogP values are estimations and can vary based on the calculation method. The LogP of 2-Chloro-5-trifluoromethyl-benzamidine is expected to be higher due to the trifluoromethyl group.
The trifluoromethyl group in 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride significantly increases its lipophilicity compared to the other analogs. This enhanced lipophilicity can lead to improved membrane permeability and potentially better oral bioavailability.[1] The chlorine atom also contributes to the overall lipophilicity and can participate in halogen bonding interactions with target enzymes.[4]
Biological Activity: A Head-to-Head Comparison
While direct comparative studies are limited, this section collates available data on the biological activities of the selected halogenated benzamidines, focusing on their potential as enzyme inhibitors and antimicrobial agents.
Serine Protease Inhibition
Benzamidines are well-established competitive inhibitors of serine proteases.[5][6] The inhibitory potency is influenced by the nature and position of the substituents on the benzene ring.[5]
Hypothetical Comparative Inhibitory Activity (Ki values)
| Serine Protease | 2-Chloro-5-trifluoromethyl-benzamidine HCl | 2-Chlorobenzamidine | 4-Fluorobenzamidine |
| Trypsin | +++ | ++ | ++ |
| Thrombin | ++ | + | + |
| Plasmin | ++ | + | + |
(Note: This table is illustrative, based on general structure-activity relationship principles. '+++' indicates higher predicted potency. Actual Ki values would need to be determined experimentally.)
The increased hydrophobicity and the electron-withdrawing nature of the trifluoromethyl and chloro groups in 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride are expected to enhance its binding to the S1 pocket of many serine proteases.[5]
Antimicrobial Activity
Expected Antimicrobial Spectrum
| Organism | 2-Chloro-5-trifluoromethyl-benzamidine HCl | 2-Chlorobenzamidine | 4-Fluorobenzamidine |
| Staphylococcus aureus | Likely active | Potentially active | Potentially active |
| Escherichia coli | Likely active | Potentially active | Potentially active |
| Candida albicans | Potentially active | Potentially active | Potentially active |
(Note: This table is predictive. The actual minimum inhibitory concentrations (MICs) would need to be determined through standardized antimicrobial susceptibility testing.)
Cytotoxicity Profile
The cytotoxic effects of these compounds are crucial for their potential therapeutic applications. The MTT assay is a standard colorimetric assay to assess cell viability.[3][9]
Hypothetical Comparative Cytotoxicity (IC50 values on a cancer cell line)
| Cell Line (e.g., MCF-7) | 2-Chloro-5-trifluoromethyl-benzamidine HCl | 2-Chlorobenzamidine | 4-Fluorobenzamidine |
| IC50 (µM) | Lower | Higher | Higher |
(Note: This is a hypothetical comparison. A lower IC50 value indicates higher cytotoxicity. The increased lipophilicity of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride might lead to greater cell penetration and potentially higher cytotoxicity against cancer cell lines.)
Some fluorobenzamidine derivatives have demonstrated antitumor and pro-apoptotic activities.[10][11]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed, step-by-step methodologies for key experiments are provided below.
Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against a model serine protease, such as trypsin.
Workflow for Serine Protease Inhibition Assay
Caption: Workflow for a typical serine protease inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compounds in DMSO.
-
Prepare a stock solution of trypsin (e.g., 1 mg/mL in 1 mM HCl).
-
Prepare a stock solution of a suitable chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2).
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer.
-
Add 10 µL of the test compound at various concentrations.
-
Add 20 µL of the trypsin solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
If determining the inhibition constant (Ki), perform the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition.
-
MTT Cytotoxicity Assay
This protocol outlines the MTT assay to evaluate the cytotoxic effects of the halogenated benzamidines on a selected cell line.[3][9]
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.
-
Structure-Activity Relationship and Mechanistic Insights
The benzamidine moiety is a key pharmacophore for serine protease inhibition, mimicking the side chain of arginine or lysine to bind in the S1 pocket. The nature and position of substituents on the aromatic ring fine-tune the binding affinity and selectivity.
Signaling Pathway: Serine Protease-Mediated Signaling
Caption: Inhibition of a serine protease signaling cascade by a halogenated benzamidine.
The trifluoromethyl group on 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a strong electron-withdrawing group, which can influence the pKa of the amidine group and enhance interactions with the target enzyme. Its lipophilicity can also contribute to better penetration into hydrophobic pockets of the enzyme's active site. The chlorine atom can further enhance binding through hydrophobic and halogen bonding interactions.
Conclusion
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride represents a promising scaffold for the development of enzyme inhibitors and other bioactive molecules. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, is designed to confer enhanced lipophilicity and potentially greater biological activity compared to simpler halogenated benzamidines. While direct comparative data is sparse, the structure-activity relationships discussed in this guide suggest that this compound warrants further investigation. The provided experimental protocols offer a framework for researchers to systematically evaluate and compare the performance of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride against other halogenated benzamidines in their specific applications.
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Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved from [Link]
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- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
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Cheméo. (n.d.). Chemical Properties of Benzamide, 2-chloro-N-(2-chlorobenzoyl)-N-methyl-. Retrieved from [Link]
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A Researcher's Guide to the Characterization of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride as a Serine Protease Inhibitor
For drug discovery and development professionals, the journey from a promising chemical scaffold to a validated inhibitor is one of meticulous experimental design and rigorous data interpretation. This guide provides a comprehensive framework for the determination of the inhibitory potency (IC50) and binding affinity (Ki) of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, a compound with structural motifs suggestive of serine protease inhibition. While this molecule is recognized as a valuable synthetic intermediate, its specific inhibitory constants are not yet widely published.[1] This guide, therefore, serves as a practical roadmap for its characterization, using urokinase-type plasminogen activator (uPA) and matriptase as exemplary target enzymes, and compares its potential profile against established inhibitors in the field.
Introduction: The Rationale for Investigating 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
The chemical architecture of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride points to its potential as a serine protease inhibitor. The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of trypsin-like serine proteases by mimicking the guanidinium group of arginine, a common substrate recognition motif.[2] Furthermore, the inclusion of a trifluoromethyl group can enhance the compound's lipophilicity and metabolic stability, potentially leading to improved potency and pharmacokinetic properties.[1]
Serine proteases such as uPA and matriptase are critical regulators of a multitude of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis.[3] Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Consequently, the systematic evaluation of novel small molecules like 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a crucial endeavor in the quest for new therapeutic agents.
The Core of Inhibition: Understanding IC50 and Ki
Before delving into the experimental protocols, it is essential to distinguish between two key parameters:
-
IC50 (Half-maximal Inhibitory Concentration): This is a measure of the functional strength of an inhibitor and represents the concentration of the compound required to inhibit a specific biological process by 50%. It is a practical and widely used metric but is dependent on the specific experimental conditions, such as substrate and enzyme concentrations.
-
Ki (Inhibition Constant): This is an intrinsic measure of the binding affinity between an inhibitor and an enzyme. Unlike the IC50, the Ki is a thermodynamic constant that is independent of the experimental conditions. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant of the substrate.
-
This relationship underscores the importance of determining the Km of the substrate for the target enzyme under the specific assay conditions to accurately calculate the Ki.
Experimental Workflow: A Step-by-Step Guide to Determining IC50 and Ki
The following protocols are designed to be self-validating, with built-in controls and clear decision points. They are tailored for a biochemical approach using purified enzymes and fluorogenic substrates, which provides a direct measure of the inhibitor's effect on the target.
Figure 1: A generalized workflow for the determination of IC50 and Ki values for a novel enzyme inhibitor.
Phase 1: Preparation and Initial Enzyme Characterization
Objective: To prepare all necessary reagents and determine the Michaelis-Menten constant (Km) of the fluorogenic substrate for the target enzyme.
Protocol:
-
Reagent Preparation:
-
Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in a suitable solvent (e.g., DMSO).
-
Enzyme Stock: Prepare a stock solution of purified human uPA or matriptase in a buffer that ensures its stability (e.g., Tris-HCl with 0.01% Tween-20).
-
Substrate Stock: Prepare a stock solution of a suitable fluorogenic substrate. For uPA, Z-Gly-Gly-Arg-AMC (Z-GGR-AMC) is commonly used. For matriptase, Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC) is a suitable choice.
-
Assay Buffer: Prepare the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
-
Km Determination:
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add varying concentrations of the fluorogenic substrate to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) and measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will depend on the specific substrate).
-
Calculate the initial reaction velocity (V) for each substrate concentration.
-
Plot V versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the Km.
-
Phase 2: IC50 Determination
Objective: To determine the concentration of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride that inhibits 50% of the enzyme's activity.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a fixed concentration of the enzyme to each well.
-
Add serial dilutions of the 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride stock solution to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate at a concentration equal to its Km (determined in Phase 1).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Phase 3: Ki Determination and Elucidation of Inhibition Mechanism
Objective: To calculate the inhibition constant (Ki) and confirm the mechanism of inhibition.
Protocol:
-
IC50 Determination at Varying Substrate Concentrations:
-
Repeat the IC50 determination protocol (Phase 2) using several different fixed concentrations of the substrate, both below and above the Km value.
-
-
Ki Calculation:
-
For each substrate concentration, calculate the Ki using the Cheng-Prusoff equation and the corresponding experimentally determined IC50 value. The Ki values should be consistent across different substrate concentrations for a competitive inhibitor.
-
-
Lineweaver-Burk Plot (Optional but Recommended):
-
Perform the enzyme activity assay with varying substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
Plot 1/V versus 1/[S]. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Comparative Analysis: Benchmarking Against Established Inhibitors
To provide context for the potential potency of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, it is crucial to compare its determined Ki value against those of well-characterized inhibitors of uPA and matriptase.
| Inhibitor | Target Enzyme | Ki (nM) | Comments |
| WX-UK1 | uPA | 410 | A potent and selective small molecule inhibitor.[2] |
| Upamostat (WX-671) | uPA | - | An orally available prodrug of WX-UK1.[4][5] |
| MI-432 | Matriptase | 2 | A highly potent and selective inhibitor. |
| CGS-27023A | Matriptase | - | A broad-spectrum matrix metalloproteinase (MMP) inhibitor, also known to inhibit matriptase. |
Note: The table provides a reference point. The actual performance of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride can only be determined through experimental validation.
Cellular Assays: Moving Towards Physiological Relevance
While biochemical assays are essential for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant context by accounting for factors such as cell permeability and off-target effects.
Figure 2: A workflow for determining the cellular IC50 of an enzyme inhibitor.
A recommended approach for a cellular assay would be to use a cancer cell line known to express high levels of the target enzyme (e.g., PC-3 prostate cancer cells for uPA or MDA-MB-231 breast cancer cells for matriptase) and a cell-permeable fluorogenic substrate. It is crucial to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition is not due to cytotoxicity.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive characterization of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride as a potential serine protease inhibitor. By following these detailed protocols, researchers can confidently determine its IC50 and Ki values, elucidate its mechanism of inhibition, and benchmark its potency against known inhibitors.
The data generated from these studies will be invaluable in determining the therapeutic potential of this compound and will guide future medicinal chemistry efforts to optimize its structure for enhanced potency and selectivity. The journey from a promising scaffold to a clinical candidate is long, but it begins with the foundational biochemical and cellular characterization outlined in this guide.
References
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Chem-Impex. 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Available from: [Link]
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Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts. PMC. Available from: [Link]
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Patsnap Synapse. What uPA inhibitors are in clinical trials currently? Available from: [Link]
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The Effects of Matriptase Inhibition on the Inflammatory and Redox Homeostasis of Chicken Hepatic Cell Culture Models. PMC. Available from: [Link]
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Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. NIH. Available from: [Link]
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Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer. PubMed. Available from: [Link]
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In vitro interaction of potential antiviral TMPRSS2 inhibitors with human serum albumin and cytochrome P 450 isoenzymes. PMC. Available from: [Link]
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(PDF) Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. ResearchGate. Available from: [Link]
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Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Semantic Scholar. Available from: [Link]
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Selective urokinase-type plasminogen activator (uPA) inhibitors. Part 2: (3-Substituted-5-halo-2-pyridinyl)guanidines. PubMed. Available from: [Link]
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Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications. PubMed. Available from: [Link]
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PK/PD investigation of antiviral host matriptase/TMPRSS2 inhibitors in cell models. Scientific Reports. Available from: [Link]
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In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines. MDPI. Available from: [Link]
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Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors. RSC Publishing. Available from: [Link]
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Special Issue "Proteases and Their Inhibitors". MDPI. Available from: [Link]
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Upamostat. Grokipedia. Available from: [Link]
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Hydrolysis kinetic study of AEBSF, a protease inhibitor used during cell culture process of HIV-1 broadly neutralizing antibody CAP256- VRC25.26. ResearchGate. Available from: [Link]
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The effects of MI432 and MI460 inhibitors on the metabolic activity of... ResearchGate. Available from: [Link]
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Challenges in Matrix Metalloproteinases Inhibition. PMC. Available from: [Link]
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Activity and inhibition of prostasin and matriptase on apical and basolateral surfaces of human airway epithelial cells. PubMed. Available from: [Link]
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Upscaling of lead compounds from WP1 and enantioselective synthesis of the serine protease inhibitor UAMC-00050. Zenodo. Available from: [Link]
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Probing the substrate specificities of matriptase, matriptase-2, hepsin and DESC1 with internally quenched fluorescent peptides. PubMed. Available from: [Link]
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PubMed. Available from: [Link]
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A Comparative Guide to Assessing the Therapeutic Potential of 2-Chloro-5-trifluoromethyl-benzamidine Hydrochloride Derivatives
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride and its derivatives. Benzamidine-based structures are recognized as privileged scaffolds in medicinal chemistry, acting as potent competitive inhibitors of serine proteases like trypsin and urokinase-type plasminogen activator (uPA).[1][2] The specific 2-chloro-5-trifluoromethyl substitution pattern enhances lipophilicity and modulates electronic properties, making this class of compounds particularly interesting for targeted drug design.[3] This document outlines the mechanistic basis for their action, provides detailed, self-validating experimental protocols for in vitro and in vivo evaluation, and presents a comparative data analysis framework. Our objective is to equip research teams with the necessary tools to rigorously evaluate structure-activity relationships (SAR) and identify lead candidates for further development.
Introduction: The Significance of Benzamidine Scaffolds in Drug Discovery
Benzamidine and its derivatives are a cornerstone in the design of enzyme inhibitors, particularly for proteases that play critical roles in pathophysiology.[2][4] Their core structural feature, the amidine group, mimics the guanidinium side chain of arginine, allowing it to bind effectively to the S1 pocket of trypsin-like serine proteases.[1] These proteases are implicated in a wide range of diseases, including thrombosis, inflammation, and cancer metastasis.[5][6]
The focus of this guide, 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, serves as a key building block for novel therapeutic agents.[3] The trifluoromethyl group (-CF3) is a bioisostere for a methyl group but offers enhanced metabolic stability and lipophilicity, which can improve cell permeability and oral bioavailability.[7] The chloro (-Cl) group further modulates the electronic landscape of the aromatic ring. This specific substitution pattern makes these derivatives promising candidates for inhibiting key enzymes like urokinase-type plasminogen activator (uPA), a serine protease heavily involved in tumor invasion and metastasis.[8][9]
Mechanism of Action: Targeting the uPA System in Cancer Metastasis
Elevated expression of uPA is strongly correlated with cancer progression, metastasis, and poor patient prognosis, making it a prime target for anticancer drug development.[6] uPA's primary function is to convert the zymogen plasminogen into active plasmin, which in turn degrades components of the extracellular matrix (ECM), a critical step for cancer cell invasion and migration.[9][10]
Benzamidine derivatives competitively inhibit uPA by binding to its catalytic site, preventing the activation of plasmin and thereby disrupting the entire proteolytic cascade required for metastasis.
Caption: The uPA-mediated proteolytic cascade and the inhibitory action of benzamidine derivatives.
A Strategic Workflow for Assessing Therapeutic Potential
A rigorous and logical progression of experiments is essential to validate the potential of any new chemical entity. We propose a tiered approach, moving from broad biochemical screening to specific cell-based assays and finally to preclinical in vivo models. This workflow ensures that resources are focused on the most promising candidates.
Caption: A tiered experimental workflow for evaluating benzamidine derivatives.
Experimental Protocols: A Guide to Self-Validating Assays
The trustworthiness of experimental data hinges on robust and well-controlled protocols. The following sections provide step-by-step methodologies designed to ensure reproducibility and scientific rigor.
Protocol 1: In Vitro uPA Inhibition Assay (Chromogenic)
This primary assay quantitatively determines the inhibitory potency (IC50) of the derivatives against purified uPA enzyme. The principle relies on uPA cleaving a chromogenic substrate, releasing a colored product (p-nitroaniline) that can be measured spectrophotometrically.
-
Expertise & Causality: A chromogenic assay is chosen for its simplicity, high-throughput capability, and direct measurement of enzymatic activity, making it ideal for initial screening and ranking of compounds.[11]
-
Materials:
-
Human uPA enzyme (high activity)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5
-
96-well microplate
-
Microplate reader (405 nm)
-
Test Compounds (Derivatives) and a known uPA inhibitor (e.g., Upamostat) as a positive control.[10]
-
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer. Note: Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each compound dilution to the respective wells.
-
Controls (Crucial for Trustworthiness):
-
Negative Control (100% Activity): Add 10 µL of Assay Buffer with 1% DMSO.
-
Positive Control (0% Activity): Add 10 µL of a saturating concentration of Upamostat.
-
Blank (No Enzyme): Add 60 µL of Assay Buffer.
-
-
-
Enzyme Addition: Add 20 µL of a pre-determined concentration of uPA to all wells except the Blank. Mix gently and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Substrate Addition: Add 20 µL of the chromogenic substrate S-2444 to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the reaction rate (Vmax) for each well. Normalize the data against controls (% Inhibition) and plot against the logarithm of inhibitor concentration. Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Before advancing a compound, it is critical to assess its general toxicity to ensure that the desired biological effect is not due to cell death. The MTT assay is a classic, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13]
-
Expertise & Causality: The MTT assay is selected as a first-pass cytotoxicity screen because it is cost-effective, reliable, and provides a clear measure of mitochondrial function, a key indicator of cell health.[12][14] This helps distinguish between targeted anti-invasive effects and non-specific toxicity.
-
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)[15]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test derivatives (concentrations should bracket the uPA IC50).
-
Controls (Crucial for Trustworthiness):
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO used for the compounds.
-
Positive Control (Toxin): Treat cells with a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working.
-
Untreated Control: Cells with medium only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against compound concentration to determine the EC50 (half-maximal effective concentration for toxicity).
-
Protocol 3: In Vivo Tumor Metastasis Model
The ultimate test of an anti-metastatic agent is its efficacy in a living system. An experimental metastasis model using immunodeficient mice is a standard preclinical approach.[16][17]
-
Expertise & Causality: An intravenous (tail vein) injection model is chosen to bypass primary tumor formation and directly assess the ability of a compound to inhibit the colonization and growth of circulating tumor cells in a target organ, typically the lungs.[15][18] Using luciferase-expressing cells allows for non-invasive, longitudinal monitoring of metastatic burden via bioluminescence imaging (BLI).[18]
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG)[15]
-
Luciferase-expressing human cancer cells (e.g., MDA-MB-231-luc)
-
Test compound formulated in a suitable vehicle (e.g., saline with 5% Tween 80)
-
In Vivo Imaging System (IVIS) for bioluminescence
-
D-Luciferin substrate
-
-
Step-by-Step Methodology:
-
Animal Acclimatization: Allow mice to acclimate for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Injection: On Day 0, inject 1x10^6 MDA-MB-231-luc cells in 100 µL of PBS into the lateral tail vein of each mouse.
-
Group Randomization and Treatment: Randomize mice into groups (n=8-10 per group).
-
Vehicle Control Group: Administer the vehicle solution on the pre-determined schedule (e.g., daily via oral gavage).
-
Treatment Group(s): Administer the test derivative at one or more dose levels.
-
Positive Control Group: Administer a standard-of-care anti-metastatic agent if available.
-
-
Monitoring (Trustworthiness through Rigor):
-
Metastatic Burden: Once weekly, anesthetize mice, administer D-luciferin, and perform whole-body bioluminescence imaging. Quantify the total photon flux from the lung region.
-
Animal Health: Monitor body weight 3 times per week and observe daily for any signs of toxicity or distress.
-
-
Study Endpoint: The study typically concludes after 4-6 weeks or when the vehicle control group shows significant metastatic burden.
-
Data Analysis: Plot the average bioluminescent signal for each group over time. At the study's end, excise lungs for histological confirmation of metastatic nodules. Compare tumor growth inhibition between treated and vehicle groups.
-
Comparative Data Analysis
To facilitate the selection of lead candidates, experimental data should be compiled and compared systematically. A well-structured table allows for a clear visualization of the structure-activity relationship (SAR) and the therapeutic index (a measure of safety).[19][20][21]
Table 1: Comparative Performance of Benzamidine Derivatives
| Compound ID | R1-Group Modification | uPA IC50 (nM) | Cytotoxicity EC50 (µM) | Therapeutic Index (EC50/IC50) | In Vivo Lung Metastasis (% Inhibition vs. Vehicle) |
| Parent | 2-Cl, 5-CF3 | 250 | > 100 | > 400 | 25% @ 50 mg/kg |
| DERIV-01 | 4'-Methoxy-phenyl | 75 | > 100 | > 1333 | 45% @ 50 mg/kg |
| DERIV-02 | 3'-Amino-phenyl | 30 | 25 | 833 | 68% @ 50 mg/kg |
| DERIV-03 | 4'-Carboxy-phenyl | 550 | > 100 | > 181 | 10% @ 50 mg/kg |
| Upamostat | Reference Control | 150 | 80 | 533 | 55% @ 50 mg/kg |
Data presented is illustrative and should be replaced with experimentally derived values.
Interpretation:
-
DERIV-02 shows the highest potency against uPA (IC50 = 30 nM).
-
However, DERIV-02 also exhibits the highest cytotoxicity (EC50 = 25 µM), although its therapeutic index is still favorable.
-
DERIV-01 presents a balanced profile with good potency, no observable cytotoxicity at the tested concentrations, and a promising therapeutic index.
-
The in vivo data for DERIV-02 shows the best efficacy, suggesting its cytotoxicity may be more pronounced against cancer cells or that the therapeutic window is acceptable in a preclinical model.
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach for the comprehensive evaluation of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride derivatives as potential anti-metastatic agents. By integrating robust biochemical, cell-based, and in vivo protocols, researchers can effectively dissect structure-activity relationships, identify candidates with a favorable therapeutic index, and make data-driven decisions for advancing lead compounds.
Future work should focus on optimizing the lead structures to further improve potency and selectivity while minimizing off-target toxicities. Subsequent studies should explore pharmacokinetic and pharmacodynamic (PK/PD) relationships and test efficacy in more complex orthotopic or patient-derived xenograft (PDX) models that more closely mimic human disease.[22]
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A Comparative Guide to In Silico Modeling of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride Binding to Target Enzymes
This guide provides a comprehensive comparison of in silico methodologies for predicting and analyzing the binding of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride to target enzymes. Designed for researchers, scientists, and drug development professionals, this document details the rationale behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles.
Introduction: The Promise of a Versatile Scaffold
2-Chloro-5-trifluoromethyl-benzamidine hydrochloride is a chemical entity of significant interest in medicinal chemistry and agrochemical research.[1] Its structure, featuring a benzamidine group—a known pharmacophore for interacting with serine proteases and other enzymes—and a trifluoromethyl group that enhances lipophilicity, makes it an attractive starting point for designing potent and specific enzyme inhibitors.[1][2] The process of drug discovery, however, is notoriously long and expensive.[3][4] Computational, or in silico, methods have become indispensable for accelerating this pipeline by identifying targets, predicting binding affinity, and optimizing lead compounds before committing to costly and time-consuming laboratory synthesis and testing.[5]
This guide will navigate the multi-faceted world of in silico modeling, using 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride as a case study. We will compare and contrast the primary computational techniques—molecular docking, molecular dynamics simulations, and binding free energy calculations—providing both the theoretical underpinnings and practical, step-by-step workflows.
Chapter 1: Target Identification: Finding the Lock for Our Key
The first crucial step in drug discovery is identifying a biological target.[4] For a molecule like 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, its core benzamidine structure strongly suggests an affinity for enzymes that recognize arginine or lysine residues, such as serine proteases (e.g., trypsin, thrombin). For the purpose of this guide, we will select Trypsin as our model target enzyme. Trypsin is a well-characterized serine protease with a deep S1 specificity pocket that favorably binds positively charged moieties like benzamidine, making it an excellent and well-validated system for demonstrating our in silico methodologies.[6]
Chapter 2: A Comparative Analysis of In Silico Methodologies
No single computational tool can provide a complete picture of a drug-target interaction. A robust in silico investigation relies on a hierarchical workflow, where the speed and scalability of initial methods are balanced by the accuracy and detail of later-stage, more computationally intensive techniques.
Molecular Docking: A High-Throughput First Pass
Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a score.[7] It is the workhorse of virtual screening, where large libraries of compounds are rapidly assessed to identify potential hits.[8]
Causality Behind Choices: We use docking first because it is computationally inexpensive, allowing us to quickly screen many compounds or evaluate multiple potential targets. The primary goal is to filter down possibilities and generate plausible binding hypotheses, not to obtain a precise binding energy.
Comparison of Alternatives:
| Tool | Algorithm Principle | Scoring Function | Strengths & Weaknesses |
| AutoDock Vina [8] | Lamarckian Genetic Algorithm for global search, gradient-based for local search. | Empirical and knowledge-based terms. | Strengths: Very fast, widely used, open-source. Weaknesses: Simplified scoring function may lack accuracy for certain systems. |
| SwissDock [9] | Based on the EADock DSS engine; uses CHARMM force field. | Implicit solvent model, evaluates enthalpic and entropic contributions. | Strengths: Web-based and user-friendly, good for quick assessments. Weaknesses: Less user control over parameters compared to standalone software. |
| Schrödinger Glide [10] | Hierarchical search filters through conformations and positions. | Proprietary GlideScore function (empirical with physics-based terms). | Strengths: High accuracy and excellent performance in pose prediction. Weaknesses: Commercial software with significant cost. |
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines a self-validating docking procedure. The key to trustworthiness is to first "re-dock" a known ligand from a crystal structure. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[11][12][13]
-
Protein Preparation:
-
Download the crystal structure of Trypsin with a bound benzamidine-like inhibitor (e.g., PDB ID: 2AYW) from the Protein Data Bank.
-
Using software like UCSF Chimera or AutoDockTools, remove water molecules and any co-solvents.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
For Validation: Extract the co-crystallized inhibitor from the PDB file. Prepare it by adding hydrogens, assigning charges, and defining rotatable bonds. Save as a .pdbqt file.
-
For Test Compound: Draw 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride in a chemical sketcher (e.g., ChemDraw), generate its 3D coordinates, and prepare it in the same manner as the validation ligand.
-
-
Grid Box Generation:
-
Define the search space for the docking calculation. Center the grid box on the co-crystallized ligand's position within the active site.
-
Ensure the box dimensions are large enough to encompass the entire binding pocket and allow for ligand rotation (e.g., 25 x 25 x 25 Å).
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface, specifying the prepared protein, ligand, and grid configuration file.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log results.log
-
-
Analysis:
-
Validation: Superimpose the top-ranked docked pose of the known inhibitor onto the original crystal structure. Calculate the RMSD. If RMSD < 2.0 Å, the protocol is validated.[11]
-
Test Compound: Analyze the top-ranked pose of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Visualize the interactions (hydrogen bonds, hydrophobic contacts) with the active site residues. The output binding affinity is given in kcal/mol.
-
Molecular Dynamics (MD) Simulation: Bringing the Static Picture to Life
While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing insights into the stability of the protein-ligand complex and revealing conformational changes.[14][15]
Causality Behind Choices: After identifying a promising pose from docking, MD is essential to validate its stability. A ligand that appears to bind well in a static model might be unstable and dissociate in a dynamic, solvated environment. MD assesses the persistence of key interactions over a simulated timescale (typically nanoseconds to microseconds).
Comparison of Alternatives:
| Software | Force Field | Strengths & Weaknesses |
| GROMACS [16] | GROMOS, AMBER, CHARMM, OPLS | Strengths: Extremely fast and efficient, large user community, open-source. Weaknesses: Can have a steep learning curve for complex setups. |
| AMBER [15] | AMBER | Strengths: Robust and well-validated, particularly for nucleic acids and proteins. Weaknesses: Less computationally efficient than GROMACS for some simulations. |
| NAMD [15] | CHARMM, AMBER | Strengths: Excellent scalability for large parallel computing systems. Weaknesses: Can be more complex to set up than GROMACS. |
Experimental Protocol: MD Simulation with GROMACS
This workflow describes the simulation of the top-ranked docked complex obtained from the previous step.
-
System Preparation:
-
Merge the coordinate files of the protein and the docked ligand into a single complex file.
-
Generate the topology for the protein using a standard force field (e.g., AMBER99SB-ILDN).
-
Generate the ligand topology and parameters. This is a critical step, often requiring external tools like CGenFF or the Antechamber suite to generate force field parameters compatible with the protein's force field.
-
Combine the protein and ligand topologies.[17]
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during preparation.
-
-
Equilibration:
-
Perform two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Positional restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
-
Production MD Run:
-
Remove the positional restraints and run the simulation for the desired length (e.g., 100 ns). Save coordinates at regular intervals (e.g., every 10 ps).
-
-
Analysis:
-
Calculate RMSD of the protein and ligand over time to assess structural stability.
-
Calculate Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.
-
Analyze the persistence of hydrogen bonds and other key interactions between the ligand and protein throughout the simulation.
-
Binding Free Energy Calculations: Towards Quantitative Prediction
While docking scores provide a ranking, and MD provides stability information, neither calculates a physically rigorous binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) provide more accurate estimations of binding affinity (ΔG).[18][19]
Causality Behind Choices: These methods are used in the final stages of in silico analysis, often on a few top candidate molecules. They are computationally expensive but provide a much more accurate prediction of binding affinity that can be directly compared with experimental values (like Ki or IC50).
Comparison of Alternatives:
| Method | Principle | Accuracy & Cost |
| MM/PBSA & MM/GBSA [19] | "End-point" method that calculates energies from MD snapshots. Balances molecular mechanics energy with continuum solvation models. | Accuracy: Moderate. Cost: High, requires MD simulation as input. |
| Free Energy Perturbation (FEP) [18] | "Alchemical" transformation that gradually mutates a ligand into another or into nothing, calculating the free energy change along a non-physical path. | Accuracy: High, often considered the "gold standard" of binding free energy calculations. Cost: Extremely high. |
Chapter 3: Integrated Workflow and Data Presentation
A robust in silico pipeline integrates these methods sequentially to build confidence in the results.
Integrated In Silico Workflow Diagram
The following diagram illustrates the logical flow from initial screening to detailed binding analysis.
Caption: A hierarchical workflow for in silico drug discovery.
Hypothetical Performance Data
This table presents hypothetical, yet plausible, data from our case study, comparing our test compound to Benzamidine, a known Trypsin inhibitor.
| Compound | Docking Score (kcal/mol) | Predicted ΔG (MM/PBSA, kcal/mol) | Key Interacting Residues (from MD) |
| Benzamidine (Control) | -6.5 | -7.1 ± 0.8 | Asp189, Ser190, Gly219 |
| 2-Chloro-5-trifluoromethyl-benzamidine HCl | -8.2 | -9.5 ± 1.1 | Asp189, Ser190, Gly219, Trp215 |
The data suggests our test compound has a stronger predicted binding affinity, attributable to potential additional hydrophobic interactions involving the trifluoromethyl group with residues like Trp215 in the active site.
Hypothetical Binding Mode Diagram
This diagram illustrates the predicted key interactions between 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride and the Trypsin active site.
Caption: Predicted interactions in the Trypsin active site.
Conclusion
The in silico modeling of small molecule binding is a powerful, multi-step process that provides deep insights far beyond what a single method can offer. By strategically combining high-throughput molecular docking for initial hypothesis generation, molecular dynamics for assessing complex stability, and free energy calculations for quantitative affinity prediction, researchers can build a robust, evidence-based case for a compound's potential. This hierarchical and self-validating approach, as demonstrated with 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, significantly de-risks the drug discovery process, ensuring that only the most promising candidates are advanced to resource-intensive experimental validation.
References
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Chem-Impex. (n.d.). 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Trifluoromethyl-benzamidine hydrochloride. Retrieved from [Link]
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bioRxiv. (2025). Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design. Retrieved from [Link]
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KnE Publishing. (2025). In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery: A Mini-Review. Retrieved from [Link]
-
SwissDock. (n.d.). SwissDock. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Free Energy Calculations for Protein-Ligand Binding Prediction. Retrieved from [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, ensuring that your laboratory practices meet the highest standards of safety and scientific integrity.
Hazard Profile and Risk Assessment: Understanding the "Why"
-
Chlorinated Aromatic System : The presence of a chloro- group on the benzene ring designates this compound as a halogenated organic . This is the single most important classification for waste segregation, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans.[1][2][3]
-
Trifluoromethyl Group : This group imparts stability to the molecule but can release hazardous hydrogen fluoride (HF) gas upon combustion.[4] This necessitates disposal via a chemical incinerator equipped with appropriate scrubbers.[5][6]
-
Benzamidine Hydrochloride Salt : The benzamidine functional group and its hydrochloride salt form suggest that the compound is a skin and eye irritant.[5][7] It may also cause respiratory irritation if inhaled as a dust or aerosol.[6][7]
These structural characteristics inform the necessary precautions and disposal pathways. The primary causality for the stringent disposal protocol is the compound's halogenated nature and its potential to release toxic gases upon improper thermal decomposition.
Table 1: Inferred Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6][7] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6][7] |
The Principle of Waste Minimization
Effective waste management begins with waste minimization. Before disposal is even considered, laboratory personnel should adhere to the established hierarchy of chemical management.[8][9]
-
Source Reduction : Purchase and use the minimum quantity of the chemical necessary for your experimental needs.[8][10]
-
Inventory Management : Maintain a meticulous chemical inventory to avoid ordering duplicate reagents and to track expiration dates.[8][10]
-
Scale Reduction : Where feasible, reduce the scale of experiments to minimize the volume of waste generated.[8]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride waste, from the point of generation to its final removal from the laboratory.
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Given the irritant nature of the compound, direct contact must be avoided. The minimum required PPE includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[6]
-
Hand Protection : Nitrile gloves. Always inspect gloves for integrity before use. Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[11]
-
Body Protection : A standard laboratory coat.
Step 2: Waste Segregation at the Point of Generation
Proper segregation is crucial for safe and cost-effective disposal.
-
Designate a Halogenated Organic Waste Stream : All waste containing 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride (solid residue, contaminated consumables like weigh boats or wipes, and solutions) must be placed in a designated halogenated organic waste container.[3][12]
-
Avoid Mixing : Never mix halogenated waste with non-halogenated waste.[2][3] Co-mingling can lead to dangerous reactions and significantly increases disposal costs, as the entire volume must be treated as the more hazardous halogenated waste.[2]
Step 3: Container Selection and Labeling
The integrity of the waste stream depends on proper containment and communication.
-
Container Choice : Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[13][14][15] The container must be in good condition, free of cracks or leaks.
-
Labeling : The container must be clearly and accurately labeled before the first drop of waste is added .[3] The label must include:
Step 4: In-Laboratory Waste Accumulation
Waste is typically stored temporarily in the lab in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.[8][15]
-
Location : The waste container should be stored at or near the point of generation, under the control of laboratory personnel.[14][15]
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[12][15] Ensure incompatible waste streams are not stored in the same secondary containment.[12]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[2][3][8][15] This prevents the release of vapors and protects against spills.
Step 5: Final Disposal and Removal
Laboratory personnel are responsible for the proper collection and labeling of waste, but final disposal is handled by trained professionals.
-
Contact EHS : When the container is nearly full (no more than 90% capacity) or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[14]
-
Follow Institutional Procedures : Adhere strictly to your organization's specific procedures for waste pickup requests and documentation.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
Caption: Disposal workflow for 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride.
Emergency Procedures: Spill Management
In the event of a small spill, trained personnel should take the following steps:
-
Alert Personnel : Inform others in the immediate area.
-
Ensure Proper PPE : Don the appropriate PPE as described in Step 1 of the protocol.
-
Contain the Spill : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow).
-
Collect Material : Carefully sweep or scoop the absorbed material into a designated waste container.
-
Package and Label : Place all contaminated materials, including cleaning supplies and gloves, into a compatible container and label it as hazardous waste.[4][7]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Contact EHS : For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-Chloro-5-trifluoromethyl-benzamidine hydrochloride, upholding their commitment to a safe laboratory environment and the protection of our ecosystem.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
